4,6-Dichlorobenzene-1,3-diamine
Description
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPQLXWKPOYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391897 | |
| Record name | 4,6-dichlorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-64-0 | |
| Record name | 4,6-dichlorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dichlorobenzene-1,3-diamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safety considerations for this compound (also known as 4,6-dichloro-m-phenylenediamine). This versatile chemical intermediate is of significant interest in various fields of organic synthesis, including the development of pharmaceuticals, high-performance polymers, and dyes.
Core Chemical and Physical Properties
This compound is an aromatic compound characterized by a benzene ring substituted with two amino groups and two chlorine atoms. These functional groups dictate its chemical behavior and utility as a synthetic building block.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 4,6-Dichloro-1,3-benzenediamine, 4,6-dichloro-m-phenylenediamine | [][2] |
| CAS Number | 20248-64-0 | [2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | |
| Appearance | Solid (form may vary) | |
| Boiling Point | 313.2°C at 760 mmHg | [] |
| Density | 1.501 g/cm³ | [] |
| Melting Point | 158-164 °C (for the related isomer 4,5-dichloro-o-phenylenediamine) |
Note: Specific data for melting point and solubility were not found for this compound in the provided search results. The melting point of a closely related isomer is provided for reference.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is primarily governed by the nucleophilic nature of its two amino (-NH₂) groups.[2] These groups possess lone pairs of electrons on the nitrogen atoms, making them reactive towards a wide range of electrophilic species.[2]
-
Nucleophilic Reactivity : The amino groups are potent electron-donating groups through resonance, which enhances their nucleophilicity. This allows the molecule to readily participate in reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[2]
-
Influence of Chlorine Atoms : The two chlorine atoms are electron-withdrawing via induction. This electronic effect can modulate the reactivity of the aromatic ring and the amino groups.
-
Site of Reaction : The presence of two amino groups allows for the formation of mono- or di-substituted products. The reaction outcome can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.[2] For example, using one equivalent of an electrophile may yield a mixture of mono-substituted product and unreacted diamine, while two or more equivalents will favor the di-substituted product.[2]
Role as a Synthetic Intermediate
The unique arrangement of functional groups makes this compound a valuable precursor in multi-step organic syntheses.[2] Its bifunctional nature allows it to act as a building block for more complex molecular architectures.
-
Heterocyclic Compounds : The diamine can undergo condensation reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Azo Dyes : The primary aromatic amino groups can be readily diazotized using agents like sodium nitrite and hydrochloric acid. The resulting bis-diazonium salt can then be coupled with electron-rich compounds (such as phenols or other amines) to synthesize a variety of disazo dyes.[2] The chlorine atoms act as auxochromes, modifying the color and properties like lightfastness of the final dye.[2]
-
Polymer Synthesis : It serves as a monomer for the creation of high-performance polymers.
References
An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine (CAS: 20248-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichlorobenzene-1,3-diamine, with the CAS number 20248-64-0, is a chlorinated aromatic diamine. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications, primarily in the fields of polymer chemistry and dye manufacturing. While direct applications in drug development are not prominently documented in publicly available literature, its structural motif as a substituted phenylenediamine may be of interest to medicinal chemists for scaffold hopping and lead optimization studies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 20248-64-0 | |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4,6-Dichloro-1,3-benzenediamine, 4,6-Dichloro-m-phenylenediamine, 1,5-Dichloro-2,4-diaminobenzene | |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 313.2 °C at 760 mmHg | |
| Density | 1.501 g/cm³ |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from m-dichlorobenzene. The general synthetic pathway involves nitration, followed by amination, and a final reduction step.
Logical Flow of Synthesis
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1,5-Dichloro-2,4-dinitrobenzene[3]
This procedure details the nitration of m-dichlorobenzene.
Materials:
-
m-Dichlorobenzene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
95% Ethanol
Experimental Protocol:
-
In a well-stirred vessel, dissolve 140 g (1.386 moles) of potassium nitrate in 500 ml of concentrated sulfuric acid.
-
To this solution, add 100.0 g (0.680 mole) of m-dichlorobenzene in a single portion.
-
The reaction is exothermic, and the temperature will rise to 135–140°C before slowly decreasing. Maintain the stirred mixture at 120–135°C for an additional hour.
-
After cooling the reaction mixture to approximately 90°C, carefully pour it over 1.5 kg of crushed ice.
-
Collect the precipitated product by suction filtration and drain thoroughly.
-
Dissolve the crude product in approximately 1 L of boiling 95% ethanol.
-
Filter the hot solution to remove any insoluble impurities and allow the product to crystallize in a refrigerator at about 0°C.
-
The expected yield of 1,5-Dichloro-2,4-dinitrobenzene is 112–115 g (70–71.5%).
Step 2: Synthesis of 1,5-Diamino-2,4-dinitrobenzene[3]
This step involves the amination of the dinitro compound.
Materials:
-
1,5-Dichloro-2,4-dinitrobenzene
-
Ammonia gas (NH₃)
-
Ethylene glycol
-
Boiling water
-
Boiling ethanol
Experimental Protocol:
-
Dissolve 60.0 g (0.253 mole) of 1,5-dichloro-2,4-dinitrobenzene in 400 ml of technical grade ethylene glycol and heat to 140°C with stirring.
-
Bubble ammonia gas into the solution at a rate where it is just absorbed. The solution will change color from yellow to deep red within 30 minutes.
-
An orange, crystalline precipitate will begin to form approximately one hour into the reaction.
-
Continue heating for an additional 2 hours while maintaining a slow stream of ammonia gas.
-
Cool the reaction mixture to room temperature and collect the product by suction filtration.
-
Wash the collected orange-brown crystals with boiling water and then with boiling ethanol.
-
The yield of dried 1,5-Diamino-2,4-dinitrobenzene is 44–48 g (88–95.5%).
Step 3: Reduction of 1,5-Diamino-2,4-dinitrobenzene
Materials:
-
1,5-Diamino-2,4-dinitrobenzene
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen gas (H₂)
Experimental Protocol (General Procedure):
-
In a hydrogenation vessel, suspend 1,5-Diamino-2,4-dinitrobenzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the equipment available, typically ranging from atmospheric pressure to 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed (monitored by a pressure drop).
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Applications
This compound serves as a versatile building block in organic synthesis, particularly in the production of polymers and dyes.[3]
Polymer Synthesis
Aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of chlorine atoms in this compound can impart desirable properties like enhanced flame retardancy and chemical resistance to the resulting polymers.[1]
Experimental Workflow for Polyamide Synthesis
Caption: General workflow for aromatic polyamide synthesis.
A general procedure for the synthesis of aromatic polyamides involves the low-temperature polycondensation of an aromatic diamine with an aromatic diacid chloride in an aprotic polar solvent.[4]
Dye and Pigment Intermediate
The amino groups on the benzene ring allow for diazotization followed by coupling reactions with other aromatic compounds to produce stable azo dyes.[1] The chlorine substituents can enhance the color fastness and stability of these dyes.[1]
Biological Activity and Drug Development Potential
Currently, there is a lack of specific data in the public domain detailing the use of this compound in drug development or its interaction with specific biological signaling pathways. However, structurally related phenylenediamines have been investigated for a range of biological activities. It is important to note that many chlorinated aromatic amines are also screened for potential toxicity and carcinogenicity.[5] Researchers in drug discovery may consider this molecule as a scaffold for chemical library synthesis, but thorough toxicological evaluation would be imperative.
Safety Information
Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As a general precaution, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chemical intermediate with established applications in material science and the dye industry. Its synthesis from readily available starting materials is well-defined. While its direct role in pharmacology is not yet established, its chemical structure presents opportunities for exploration in medicinal chemistry, provided that careful consideration is given to its potential toxicological profile. This guide provides a foundational understanding for researchers and scientists working with this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. EP0007972A1 - Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes - Google Patents [patents.google.com]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synthesis of 4,6-Dichlorobenzene-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4,6-Dichlorobenzene-1,3-diamine, a key intermediate in the development of various pharmaceuticals and performance materials. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the efficient and high-purity production of this compound.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. The first step involves the dinitration of 1,3-dichlorobenzene to yield the intermediate, 1,3-dichloro-4,6-dinitrobenzene. The subsequent step is the reduction of the two nitro groups to form the final diamine product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene
The dinitration of 1,3-dichlorobenzene is a critical step that requires careful control of reaction conditions to achieve high yield and purity.
Methodology:
A process for preparing 1,3-dichloro-4,6-dinitrobenzene involves the nitration of 1,3-dichlorobenzene using a mixture of nitric acid, sulfuric acid, and sulfur trioxide (SO₃) in anhydrous sulfuric acid.[1] The reaction temperature is maintained between 0 and 40°C.[1] For a high-purity product, the temperature of the reaction mixture can be controlled in the range of -10°C to +15°C.[2]
Detailed Protocol:
-
In a suitable reaction vessel, a mixture of anhydrous sulfuric acid, nitric acid, and SO₃ is prepared. The molar ratio of nitric acid to 1,3-dichlorobenzene should be between 2 and 3, and the molar ratio of SO₃ to nitric acid should be between 0.7 and 1.5. The total weight of sulfuric acid should be 4 to 10 times the weight of 1,3-dichlorobenzene.[1]
-
1,3-Dichlorobenzene is added to the stirred nitrating mixture while maintaining the temperature in the specified range.
-
The reaction mixture is stirred for several hours to ensure complete dinitration.
-
For product isolation, two methods can be employed:
-
Quenching Method: The reaction mixture is carefully poured into an ice/water mixture, causing the product to precipitate.[1] The resulting solid is then collected by filtration, washed with water until acid-free, and dried.[1]
-
Direct Crystallization (High Purity): The product is crystallized directly from the reaction mixture by slow cooling. The resulting crystal slurry is then filtered to isolate the highly pure 1,3-dichloro-4,6-dinitrobenzene.[2] This method avoids a water or ice quench.[2]
-
Step 2: Synthesis of this compound
The reduction of the dinitro intermediate to the diamine is the final step in the synthesis. Catalytic hydrogenation is a common and effective method.
Methodology:
The reduction of aromatic nitro compounds to their corresponding amines can be achieved using various methods, including catalytic hydrogenation or chemical reduction. A general method for the reduction of aromatic polynitro compounds involves the use of a heterogeneous catalyst in a suitable solvent.[3] For related compounds, catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) is effective.[4][5] Another common method is the use of tin(II) chloride in ethanol.[6]
Detailed Protocol (Catalytic Hydrogenation):
-
1,3-Dichloro-4,6-dinitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a pressure-resistant reaction vessel.
-
A catalytic amount of a noble metal catalyst, typically 5-10% palladium on carbon (Pd/C), is added to the solution.
-
The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas.
-
The reaction mixture is stirred vigorously at a controlled temperature and pressure until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a bed of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product of high purity.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate, 1,3-dichloro-4,6-dinitrobenzene, as reported in the literature. Data for the subsequent reduction to this compound is often dependent on the specific reduction method and conditions used and is therefore not detailed here, though high yields are generally expected with catalytic hydrogenation.
| Parameter | Value | Reference |
| Synthesis of 1,3-Dichloro-4,6-dinitrobenzene | ||
| Yield (Quenching Method) | Not specified, but 226 g product obtained from starting material | [1] |
| Yield (Direct Crystallization) | 80% (net yield) | [2] |
| Purity (Direct Crystallization) | 99.8% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]
- 2. US8003831B1 - Process for the synthesis of dihalodinitrobenzenes - Google Patents [patents.google.com]
- 3. RU2549618C1 - Method of producing aromatic diamines and triamines from aromatic nitro-compounds - Google Patents [patents.google.com]
- 4. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
Technical Guide: Elucidation of the Structure of 4,6-dichloro-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dichloro-m-phenylenediamine, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known toxicological profile. The structure is confirmed through a combination of spectroscopic techniques, and the methodologies are presented to aid in the replication and further investigation of this compound.
Chemical Identity and Physical Properties
4,6-dichloro-m-phenylenediamine, also known as 4,6-dichloro-1,3-benzenediamine, is a dichlorinated aromatic amine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,6-dichloro-1,3-phenylenediamine | [1] |
| Synonyms | 4,6-dichloro-m-phenylenediamine, 1,5-Diamino-2,4-dichlorobenzene | [1] |
| CAS Number | 20248-64-0 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 177.03 g/mol | [1][2] |
| Melting Point | 138-139 °C | [1] |
| Boiling Point | 313.2 °C at 760 mmHg | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis Protocol
The primary route for the synthesis of 4,6-dichloro-m-phenylenediamine is through the reduction of its dinitro precursor, 1,3-dichloro-4,6-dinitrobenzene. A general and effective method for this transformation involves the use of a metal catalyst in an acidic medium. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from the well-established procedures for the reduction of aromatic nitro compounds.
Reaction Scheme:
Experimental Protocol: Reduction of 1,3-dichloro-4,6-dinitrobenzene with Iron and Hydrochloric Acid
This protocol is adapted from the general procedure for the Bechamp reduction of aromatic nitro compounds.[3]
-
Materials:
-
1,3-dichloro-4,6-dinitrobenzene
-
Fine iron filings
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Ethanol (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of fine iron filings in water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron surface and heat the mixture to a gentle boil.
-
Slowly add the 1,3-dichloro-4,6-dinitrobenzene in small portions to control the exothermic reaction. Maintain vigorous stirring throughout the addition.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Once the reaction is complete, carefully add sodium carbonate to the hot solution to neutralize the acid and precipitate iron oxides. The solution should be basic to litmus paper.
-
Filter the hot mixture to remove the iron sludge. The filtrate contains the desired product.
-
Extract the filtrate with a suitable organic solvent, such as ethanol.
-
Combine the organic extracts and remove the solvent under reduced pressure to yield crude 4,6-dichloro-m-phenylenediamine.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
Structure Elucidation
The structure of 4,6-dichloro-m-phenylenediamine is elucidated through a combination of modern spectroscopic techniques.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 peaks would be observed, with relative intensities of approximately 9:6:1.
Infrared (IR) Spectroscopy
The FT-IR spectrum of a phenylenediamine is characterized by specific vibrational modes. For 4,6-dichloro-m-phenylenediamine, the following characteristic peaks are expected:
-
N-H stretching: Two sharp bands in the region of 3400-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine groups.
-
N-H bending: A strong band around 1600-1630 cm⁻¹.
-
C-N stretching: Aromatic C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds.
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-dichloro-m-phenylenediamine in a suitable deuterated solvent (e.g., DMSO-d₆) would provide key structural information. The expected signals are:
-
Aromatic Protons: Two singlets in the aromatic region (typically 6.0-7.5 ppm), each integrating to one proton. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups.
-
Amine Protons: A broad singlet corresponding to the four protons of the two amino groups. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule. Due to the symmetry of the molecule, four signals are expected in the aromatic region (typically 100-150 ppm). The chemical shifts will be influenced by the attached substituents.
Toxicological Profile and Biological Activity
Safety and Handling
4,6-dichloro-m-phenylenediamine is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Biological Effects
Given the classification of 4,6-dichloro-m-phenylenediamine as a suspected mutagen and carcinogen, it is plausible that it or its metabolites could interact with DNA and other cellular components, potentially disrupting normal cellular processes. Further research is required to elucidate the specific mechanisms of toxicity and any potential therapeutic applications.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Conclusion
The structure of 4,6-dichloro-m-phenylenediamine can be reliably determined through a combination of synthesis from its dinitro precursor and characterization by spectroscopic methods. This technical guide provides a framework for its preparation and analysis. Given its toxicological profile, stringent safety precautions are necessary when handling this compound. Further research into its biological activity and potential mechanisms of action is warranted to fully understand its properties and potential applications in drug development and other scientific fields.
References
An In-depth Technical Guide on the Physical Properties of Dichlorinated Diamino Benzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of various dichlorinated diamino benzene isomers. The strategic placement of chloro and amino functional groups on the benzene ring significantly influences the physicochemical characteristics of these compounds, which are pivotal for their application in medicinal chemistry, polymer science, and dye manufacturing. This document compiles available data on melting points, boiling points, and solubility, and outlines the experimental methodologies for their determination.
Core Physical Properties
The physical properties of dichlorinated diamino benzenes are dictated by the interplay of intermolecular forces, including hydrogen bonding from the amino groups, dipole-dipole interactions from the carbon-chlorine bonds, and van der Waals forces. The relative positioning of these substituents (ortho, meta, para to each other) creates distinct isomers with unique properties.
Melting and Boiling Points
The melting point is heavily influenced by the crystal lattice energy, where symmetrical molecules tend to pack more efficiently, leading to higher melting points. Boiling points are more dependent on the overall polarity and molecular weight of the molecule.
| Compound Name | Isomer Configuration | Melting Point (°C) | Boiling Point (°C) |
| Diamino Benzenes (Unsubstituted) | |||
| o-Phenylenediamine | 1,2-diamino | 102-104 | 256-258 |
| m-Phenylenediamine | 1,3-diamino | 64-66 | 282-284 |
| p-Phenylenediamine | 1,4-diamino | 145-147 | 267 |
| Monochlorinated Diamino Benzenes | |||
| 2-Chloro-1,4-phenylenediamine | - | 62-66 | 287.9±20.0 |
| 4-Chloro-1,2-phenylenediamine | - | 70-73 | Data not available |
| 4-Chloro-1,3-phenylenediamine | - | 91 | Data not available |
| Dichlorinated Diamino Benzenes | |||
| 2,5-Dichloro-1,4-diaminobenzene | 2,5-dichloro, 1,4-diamino | 164-166 (decomposes)[1][2][3] | 303.7±37.0[1] |
| 2,6-Dichloro-1,4-phenylenediamine | 2,6-dichloro, 1,4-diamino | 122-127 | Data not available |
| 3,5-Dichloro-1,2-diaminobenzene | 3,5-dichloro, 1,2-diamino | 60-65[4][5][6] | Data not available |
| 4,5-Dichloro-1,2-diaminobenzene | 4,5-dichloro, 1,2-diamino | 158-164[6][7] | Data not available |
| 4,6-Dichloro-1,3-phenylenediamine | 4,6-dichloro, 1,3-diamino | 138-139[8][9] | 313.2±37.0[8] |
| 2,3-Dichloro-1,4-diaminobenzene | 2,3-dichloro, 1,4-diamino | Data not available | Data not available |
| 3,6-Dichloro-1,2-diaminobenzene | 3,6-dichloro, 1,2-diamino | Data not available | Data not available |
Solubility
The solubility of dichlorinated diamino benzenes is a function of their polarity. The presence of two amino groups allows for hydrogen bonding with protic solvents like water and alcohols. However, the two chlorine atoms and the benzene ring contribute to the molecule's lipophilicity, enhancing solubility in organic solvents.
| Compound Name | Water Solubility | Organic Solvent Solubility |
| 2,5-Dichloro-1,4-diaminobenzene | Slightly soluble | Data not available |
| 2,6-Dichloro-1,4-phenylenediamine | Insoluble[10] | Soluble in Chloroform (Slightly), Methanol (Slightly)[11] |
| 4,5-Dichloro-1,2-diaminobenzene | Insoluble[12] | Soluble in Methanol and Dimethyl sulfoxide[12] |
| 4-Chloro-1,2-phenylenediamine | Less than 1 mg/mL at 19°C[13] | Data not available |
| 4-Chloro-1,3-phenylenediamine | Less than 1 mg/mL at 19°C[14] | Data not available |
Note: Quantitative solubility data is sparse. The terms "soluble," "slightly soluble," and "insoluble" are based on qualitative descriptions from various sources.
pKa Values
Experimental Protocols
Melting Point Determination (Capillary Method)
This standard method is used to determine the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline dichlorinated diamino benzene is finely ground.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
A general protocol for determining the solubility of an organic compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of the dichlorinated diamino benzene isomer (e.g., 10 mg) is placed in a vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification:
-
Qualitative: The sample is visually inspected to determine if it has completely dissolved.
-
Quantitative: If the sample dissolves, more solute is added until saturation is reached (a slight excess of solid remains). The supernatant is then carefully removed, and the concentration of the dissolved solute is determined using an appropriate analytical technique such as UV-Vis spectroscopy or HPLC. This allows for the determination of solubility in units like g/100 mL or mol/L.[15][16]
-
For determining solubility in acidic or basic aqueous solutions, a similar procedure is followed using 5% HCl and 5% NaOH solutions, respectively.[15] This can also provide insights into the basicity of the amino groups.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable groups.[2][17]
Methodology:
-
Sample Preparation: A known concentration of the dichlorinated diamino benzene is dissolved in a suitable solvent, often a co-solvent system like methanol/water or acetonitrile/water for poorly soluble compounds.[1]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is gradually added in small increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated. For a diamino compound, two pKa values may be observed.[2]
Structure-Property Relationships
The substitution pattern of chlorine atoms and amino groups on the benzene ring has a predictable, albeit complex, influence on the physical properties of dichlorinated diamino benzenes.
Caption: Influence of molecular structure on physical properties.
The diagram above illustrates the key relationships between the structural features of dichlorinated diamino benzene isomers and their macroscopic physical properties. For instance, isomers with higher symmetry, such as those with a para-arrangement of substituents, are expected to have higher melting points due to more efficient crystal packing. The overall molecular polarity, influenced by the vector sum of the bond dipoles of the C-Cl and C-N bonds, will affect the boiling point and solubility in polar solvents. The presence of two amino groups facilitates intermolecular hydrogen bonding, which significantly increases the boiling point and enhances solubility in protic solvents. The electron-withdrawing nature of the chlorine atoms reduces the electron density on the nitrogen atoms, thereby decreasing the basicity (lowering the pKa of the conjugate acid) compared to unsubstituted phenylenediamines.
Experimental Workflow for Characterization
A typical workflow for the characterization of a newly synthesized dichlorinated diamino benzene isomer would involve a series of analytical techniques to confirm its identity and purity, followed by the determination of its key physical properties.
Caption: Workflow for synthesis and characterization.
This guide provides a foundational understanding of the physical properties of dichlorinated diamino benzenes. For isomers where data is currently unavailable, the provided experimental protocols can be employed to generate this valuable information, which is crucial for advancing research and development in various scientific disciplines.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]
- 4. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dichloro-1,2-diaminobenzene 97 5233-04-5 [sigmaaldrich.com]
- 7. 4,5-Dichloro-o-phenylenediamine 97 5348-42-5 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. 4,6-Dichloro-1,3-phenylenediamine | 20248-64-0 [amp.chemicalbook.com]
- 10. 2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1 [chemicalbook.com]
- 11. 2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1 [amp.chemicalbook.com]
- 12. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 13. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
In-depth Technical Guide on the Solubility of 4,6-Dichlorobenzene-1,3-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4,6-Dichlorobenzene-1,3-diamine in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed, generalized experimental protocol for solubility determination applicable to aromatic amines. Additionally, a logical workflow for these experimental procedures is presented visually. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling them to establish a robust methodology for solubility assessment.
Introduction
This compound, a dichlorinated aromatic amine, is a molecule of interest in various fields, including the synthesis of pharmaceuticals and advanced materials. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. The solubility profile of a compound dictates the choice of solvent for reactions, crystallization processes, and the preparation of formulations for biological screening.
This guide addresses the current landscape of solubility information for this compound and provides a practical framework for its experimental determination.
Solubility Data
For context, related aromatic amines exhibit a range of solubilities. For instance, m-phenylenediamine is soluble in methanol, ethanol, acetone, and chloroform, but only slightly soluble in ether and carbon tetrachloride[1]. The introduction of chloro-substituents can be expected to alter the polarity and intermolecular interactions, thereby influencing the solubility profile. Generally, aromatic amines are soluble in organic solvents like diethyl ether and dichloromethane[2].
Given the absence of specific data, experimental determination is necessary to ascertain the solubility of this compound in solvents relevant to a particular application. The following sections provide a detailed protocol and workflow for conducting such experiments.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on established methods for solubility testing of chemical compounds.
3.1. Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but a period of 24 to 72 hours is often adequate.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to permit the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
3.3. Data Presentation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, temperature, and the determined solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
1H NMR spectrum of 4,6-Dichlorobenzene-1,3-diamine
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichlorobenzene-1,3-diamine
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a simple yet informative pattern characteristic of its substitution pattern. Due to the symmetry of the molecule, two distinct proton signals are expected in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic effects of the two amino groups (electron-donating) and the two chloro groups (electron-withdrawing and deshielding).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-2 | Singlet | ~6.8 | - | 1H |
| H-5 | Singlet | ~6.3 | - | 1H |
| -NH₂ | Broad Singlet | ~3.6 | - | 4H |
Note: The chemical shifts are predictions based on analogous compounds and established substituent effects in benzene rings. The exact values may vary depending on the solvent and concentration.
Structural Analysis and Signal Assignment
The this compound molecule possesses a plane of symmetry that renders the two protons chemically distinct.
-
H-2: This proton is situated between two amino groups. The strong electron-donating resonance effect of the amino groups is expected to shield this proton significantly, shifting its signal upfield.
-
H-5: This proton is positioned between a chlorine atom and an amino group. The deshielding effect of the adjacent chlorine atom will cause this proton to resonate at a slightly lower field compared to H-2.
-
-NH₂ Protons: The protons of the two amino groups are expected to appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Experimental Protocol for ¹H NMR Acquisition
The following provides a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
- The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve optimal homogeneity, typically aiming for a linewidth of <0.5 Hz on a suitable reference signal (e.g., residual solvent peak).
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic and amine protons (e.g., 0-10 ppm).
- Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
- Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.
- Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative proton ratios.
Spin-Spin Coupling Pathway
In the case of this compound, the two aromatic protons (H-2 and H-5) are separated by four bonds (meta-relationship). While meta-coupling is possible in aromatic systems, it is often small (typically 2-3 Hz) and may not be resolved, leading to the observation of singlets. The diagram below illustrates the relationship between the protons.
Caption: Predicted spin-spin coupling pathway in this compound.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Spectroscopic Characterization of 4,6-Dichlorobenzene-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-Dichlorobenzene-1,3-diamine. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous aromatic amines. It is designed to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the expected spectral features for compound identification and structural elucidation. The guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for each technique are also provided to facilitate the acquisition of actual experimental data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.0 | Singlet | N/A |
| H-5 | 6.4 - 6.6 | Singlet | N/A |
| NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | 145 - 150 |
| C-4, C-6 | 120 - 125 |
| C-2 | 115 - 120 |
| C-5 | 110 - 115 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Predicted Fragment |
| 176/178/180 | [M]⁺ (Molecular Ion) |
| 141/143 | [M - Cl]⁺ |
| 115 | [M - 2Cl]⁺ |
| 106 | [M - Cl - HCN]⁺ |
Table 5: Predicted UV-Visible (UV-Vis) Absorption
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~240 and ~290 | Moderate to High |
| Methanol | ~240 and ~290 | Moderate to High |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for aromatic amines and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Logical steps involved in mass spectrometry analysis.
In-depth Technical Guide on the Thermal Stability of 4,6-Dichlorobenzene-1,3-diamine
A Representative Analysis Based on 4,4'-Methylenedianiline
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Thermal Stability in Aromatic Diamines
Aromatic diamines are a critical class of compounds used as building blocks in the synthesis of high-performance polymers, active pharmaceutical ingredients (APIs), and other specialty chemicals. Their thermal stability is a paramount parameter that dictates their processing conditions, storage, and ultimate performance in various applications. Understanding the thermal decomposition profile of a compound like 4,6-Dichlorobenzene-1,3-diamine is crucial for ensuring its safe handling and the quality of the final products.
The presence of two chlorine atoms on the benzene ring in this compound is anticipated to significantly influence its thermal stability compared to a non-halogenated analogue like MDA. The strong electron-withdrawing nature of chlorine atoms can increase the bond dissociation energies within the molecule, thus requiring higher temperatures to initiate decomposition. This generally leads to enhanced thermal stability and flame-retardant properties.
Core Thermal Analysis Techniques: TGA and DSC
The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures, the amount of volatile components, and the residual mass.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into the energetic changes occurring within the material upon heating.
Representative Thermal Stability Data: 4,4'-Methylenedianiline (MDA)
The following table summarizes the typical thermal properties of 4,4'-Methylenedianiline (MDA) obtained from TGA and DSC analysis. This data serves as a baseline for understanding the thermal behavior of aromatic diamines.
| Thermal Property | Value (for 4,4'-Methylenedianiline) | Technique |
| Melting Point (T_m) | 89-91 °C | DSC |
| Onset of Decomposition (T_onset) | ~250 °C | TGA |
| Temperature of Maximum Decomposition Rate (T_max) | ~300 °C | TGA |
| Final Decomposition Temperature | ~400 °C | TGA |
| Residual Mass @ 600°C (in N₂) | Variable, typically low | TGA |
Note: The exact values can vary depending on the experimental conditions such as heating rate, sample purity, and atmosphere.
Predicted Thermal Behavior of this compound
Based on the structure of this compound, its thermal stability is expected to be significantly higher than that of MDA. The presence of two chlorine atoms on the aromatic ring will likely lead to:
-
Higher Onset of Decomposition: The C-Cl and C-N bonds are strengthened by the inductive effect of the chlorine atoms, requiring more energy to break.
-
Increased Char Yield: The presence of chlorine can promote char formation during decomposition, leading to a higher residual mass at elevated temperatures.
-
Altered Decomposition Pathway: The initial decomposition steps may involve the cleavage of C-Cl bonds in addition to C-N bonds, leading to a different set of decomposition products.
Detailed Experimental Protocols for Thermal Analysis
The following are detailed, generalized protocols for conducting TGA and DSC analysis on an aromatic diamine like this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is tared.
-
Select an appropriate sample pan (typically platinum or alumina).
-
Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the finely ground this compound sample directly into the tared TGA pan.
-
Record the exact mass of the sample.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the heating program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG), and the final decomposition temperature.
-
Calculate the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation:
-
Ensure the DSC instrument is clean and calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use aluminum or hermetically sealed pans for the sample and an empty pan of the same type as a reference.
-
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the this compound sample into a DSC pan.
-
Seal the pan hermetically to prevent sublimation or volatilization of the sample before decomposition.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
Set the heating program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the onset of decomposition (determined by TGA, e.g., 200 °C) at a heating rate of 10 °C/min to observe the melting transition.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (T_m) as the peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of an aromatic diamine.
A logical workflow for the thermal analysis of an aromatic diamine.
Conclusion
While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust framework for its thermal stability assessment. By utilizing 4,4'-Methylenedianiline as a representative aromatic diamine, we have outlined the key thermal properties of interest and provided detailed experimental protocols for their determination using TGA and DSC. The anticipated effects of the dichloro-substitution, namely an increase in thermal stability, have also been discussed. The provided workflow and protocols should enable researchers and drug development professionals to effectively characterize the thermal behavior of this compound and other related aromatic diamines, ensuring their safe and optimal use in various applications.
An In-Depth Technical Guide to the Safe Handling of Chlorinated Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for chlorinated aromatic diamines, a class of chemicals frequently utilized in research and development. Due to their potential health hazards, including carcinogenicity and acute toxicity, strict adherence to safety procedures is paramount. This document outlines the toxicological properties, occupational exposure limits, and detailed experimental protocols for the safe handling, spill management, and disposal of these compounds.
Toxicological Data of Common Chlorinated Aromatic Diamines
Understanding the quantitative toxicological data is crucial for assessing the risks associated with chlorinated aromatic diamines. The following tables summarize the available acute toxicity and occupational exposure limits for several common compounds in this class.
Table 1: Acute Toxicity Data for Selected Aromatic Diamines
| Chemical Name | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rat) | Other Acute Toxicity Data |
| 3,3'-Dichlorobenzidine | 91-94-1 | 7070 mg/kg (free base), 3820 mg/kg (dihydrochloride salt) | Data not available | LD50 (Oral, Mouse): 676 mg/kg (male), 488 mg/kg (female)[1] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 101-14-4 | 2000 mg/kg[2][3] | >2000 mg/kg[2][3] | LD50 (Oral, Mouse): 880 mg/kg[4]; LD50 (Oral, Guinea Pig): 400 mg/kg[5] |
| 3,5-dichloro-4,4'-methylenedianiline | 101-77-9 (as 4,4'-Methylenedianiline) | 444 mg/kg | 2080 mg/kg | LC50 (Inhalation, Rat): >0.46 mg/L |
| 2,2',5,5'-Tetrachlorobenzidine | 15721-02-5 | Data not available | Data not available | Classified as causing skin and serious eye irritation[6] |
Table 2: Occupational Exposure Limits (OELs) for Selected Chlorinated Aromatic Diamines
| Chemical Name | Agency | Exposure Limit | Notes |
| 3,3'-Dichlorobenzidine | ACGIH | TLV-TWA: As low as possible | Skin absorption; Confirmed animal carcinogen with unknown relevance to humans (A3)[7][8] |
| NIOSH | REL: Lowest feasible concentration | Potential occupational carcinogen | |
| OSHA | No PEL established | Regulated under the 13 Carcinogens standard (29 CFR 1910.1003) | |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | ACGIH | TLV-TWA: 0.01 ppm (0.11 mg/m³) | Skin absorption; Suspected human carcinogen (A2) |
| NIOSH | REL-TWA: 0.003 mg/m³ | Potential occupational carcinogen | |
| EU-OEL | TWA: 0.01 mg/m³ | Skin absorption | |
| Australia | TWA: 220 µg/m³ (0.02 ppm) |
Understanding the Health Hazards: Metabolic Activation
The toxicity of many aromatic amines, including chlorinated derivatives, is linked to their metabolic activation in the body. This process transforms the relatively inert parent compound into highly reactive metabolites that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.
References
- 1. fishersci.com [fishersci.com]
- 2. cerij.or.jp [cerij.or.jp]
- 3. 2,2',5,5'-Tetrachlorobenzidine | C12H8Cl4N2 | CID 27465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. fishersci.com [fishersci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. 2,2',5,5'-Tetrachlorobenzidine | 15721-02-5 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dichlorobenzene-1,3-diamine, a chlorinated aromatic diamine. The document details its chemical and physical properties, including its molecular weight. A detailed, two-step experimental protocol for its synthesis from 1,3-dichlorobenzene via a dinitro intermediate is provided, alongside purification and analytical characterization methods. While direct involvement in biological signaling pathways is not prominently documented in current literature, this guide discusses the known applications of aromatic diamines in material science and the potential toxicological considerations for chlorinated aromatic compounds.
Core Compound Properties
This compound, with the CAS number 20248-64-0, is a specialty chemical with potential applications as a building block in the synthesis of polymers and other complex organic molecules. Its key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4,6-Dichloro-1,3-phenylenediamine, 1,3-Diamino-4,6-dichlorobenzene |
| Boiling Point | 313.2 °C at 760 mmHg |
| Density | 1.501 g/cm³ |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from 1,3-dichlorobenzene. The first step involves the dinitration of the benzene ring, followed by the reduction of the two nitro groups to amino groups.
Experimental Protocols
Step 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene
This procedure is adapted from established methods for the nitration of dichlorobenzenes.
-
Materials:
-
1,3-Dichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Ethanol
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-salt bath to maintain a temperature below 10 °C.
-
Slowly add 1,3-dichlorobenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The precipitated solid, 1,3-dichloro-4,6-dinitrobenzene, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Step 2: Reduction of 1,3-Dichloro-4,6-dinitrobenzene to this compound
This protocol utilizes a standard iron-based reduction method for aromatic nitro compounds.
-
Materials:
-
1,3-Dichloro-4,6-dinitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of 1,3-dichloro-4,6-dinitrobenzene and iron powder in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature and then filter through a pad of celite to remove the iron residues.
-
The filtrate is then neutralized by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Logical Workflow for Synthesis and Purification
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached chloro and amino groups. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 177 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of the compound. A single major peak would indicate a high degree of purity. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-Cl stretching vibrations. |
Applications and Biological Context
Role in Material Science
Aromatic diamines are fundamental building blocks in polymer chemistry. They are commonly used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of chlorine atoms in this compound can impart specific properties to the resulting polymers, including increased flame retardancy and modified solubility and thermal stability.
Biological Signaling Pathways and Drug Development
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways or its application as a lead compound in drug development. However, substituted phenylenediamines are a class of compounds with diverse biological activities. It is important to note that some chlorinated aromatic amines have been investigated for their potential toxicity and carcinogenicity. Therefore, any handling and application of this compound in a biological context should be approached with appropriate caution and preceded by thorough toxicological evaluation.
Logical Relationship of Diamines in Polymer Synthesis
Conclusion
This compound is a specialty chemical with a defined set of properties and a plausible synthetic route. Its primary potential lies in the field of material science as a monomer for creating polymers with specific characteristics imparted by the chlorine substituents. While its direct role in biological systems and drug development is not currently established, the broader class of chlorinated aromatic amines warrants careful toxicological assessment for any future applications in these areas. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichlorobenzene-1,3-diamine, a chlorinated aromatic diamine, serves as a significant building block in synthetic chemistry. Its bifunctional nature, arising from the two amino groups, coupled with the electronic effects of the chlorine substituents, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and polymers. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical sciences.
Synonyms and Chemical Properties
This compound is known by several other names in chemical literature and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
Common Synonyms:
-
4,6-dichloro-1,3-phenylenediamine[1]
-
1,5-Diamino-2,4-dichlorobenzene[1]
-
4,6-Dichloro-1,3-benzenediamine[1]
-
1,3-Benzenediamine, 4,6-dichloro-[1]
-
1,3-Diamino-4,6-dichlorobenzene[1]
-
m-Phenylenediamine, 4,6-dichloro-[1]
A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 20248-64-0 | |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 138-139 °C | |
| Boiling Point | 313.2 °C at 760 mmHg | |
| Density | 1.501 g/cm³ |
Synthesis
The primary route for the synthesis of this compound involves the reduction of its dinitro precursor, 1,3-dichloro-4,6-dinitrobenzene. This transformation is a standard procedure in organic synthesis.
Synthesis of the Precursor: 1,3-Dichloro-4,6-dinitrobenzene
The synthesis of the dinitro precursor is achieved through the nitration of 1,3-dichlorobenzene. A detailed experimental protocol is outlined below, based on established methodologies.
Experimental Protocol: Nitration of 1,3-Dichlorobenzene
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, a mixture of nitric acid and sulfuric acid is prepared.
-
Addition of Reactant: 1,3-Dichlorobenzene is added portion-wise to the nitrating mixture while maintaining a controlled temperature, typically between 0 and 40 °C.
-
Reaction Monitoring: The reaction is stirred for a specified duration to ensure complete dinitration.
-
Work-up: The reaction mixture is then carefully poured onto an ice/water mixture to precipitate the crude 1,3-dichloro-4,6-dinitrobenzene.
-
Purification: The solid product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reduction to this compound
The conversion of the dinitro compound to the diamine is typically accomplished through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A pressure reactor (autoclave) is charged with 1,3-dichloro-4,6-dinitrobenzene, a suitable solvent such as glacial acetic acid, and a hydrogenation catalyst, commonly palladium on carbon (Pd/C).
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under hydrogen pressure at a controlled temperature until the theoretical amount of hydrogen is consumed.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent to yield the final product.
References
Methodological & Application
Application of 4,6-Dichlorobenzene-1,3-diamine in High-Performance Polymer Synthesis
Application Note
The quest for advanced materials with superior thermal stability, flame retardancy, and mechanical strength has led to the development of a variety of high-performance polymers. Among these, polyimides and related aromatic polymers are prominent due to their exceptional properties. 4,6-Dichlorobenzene-1,3-diamine is a key aromatic diamine monomer that offers a unique combination of functionalities for the synthesis of such advanced polymers. The presence of chlorine atoms on the benzene ring is anticipated to significantly enhance the flame retardant characteristics of the resulting polymer, while the rigid aromatic structure contributes to high thermal stability and mechanical integrity.
While not a direct precursor for traditional polybenzoxazole (PBO) synthesis due to the absence of ortho-hydroxyl groups necessary for benzoxazole ring formation, this compound serves as an excellent building block for other high-performance polymers, notably polyimides. These chlorinated polyimides are of significant interest for applications in aerospace, electronics, and industrial coatings where flame resistance and durability in harsh environments are critical.
This document outlines the synthesis of a high-performance chlorinated polyimide via the polycondensation of this compound with a standard aromatic dianhydride. The resulting polymer exhibits desirable properties for demanding applications.
Polyimide Synthesis from this compound
The synthesis of polyimides from diamines and dianhydrides is a well-established two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final, insoluble and intractable polyimide through a thermal or chemical cyclodehydration (imidization) process.
Table 1: Reactants for Chlorinated Polyimide Synthesis
| Reactant | Abbreviation | Molar Mass ( g/mol ) | Role |
| This compound | DCBDA | 177.03 | Diamine Monomer |
| Pyromellitic Dianhydride | PMDA | 218.12 | Dianhydride Monomer |
| N,N-Dimethylacetamide | DMAc | 87.12 | Solvent |
Table 2: Typical Reaction Parameters for Poly(amic acid) Synthesis
| Parameter | Value |
| Monomer Concentration | 15-20 wt% |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 8-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Expected Properties of the Resulting Chlorinated Polyimide
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | > 350 °C |
| Decomposition Temperature (Td) | > 500 °C (in N₂) |
| Tensile Strength | 100 - 150 MPa |
| Tensile Modulus | 3 - 5 GPa |
| Limiting Oxygen Index (LOI) | > 40 |
Experimental Protocols
1. Synthesis of Poly(4,4'-dicarboxy-3,3'-dichloro)amic acid
This protocol details the synthesis of the poly(amic acid) precursor from this compound and Pyromellitic Dianhydride.
Materials:
-
This compound (DCBDA)
-
Pyromellitic Dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Dry all glassware thoroughly in an oven at 120 °C and cool under a stream of dry nitrogen.
-
In the three-necked flask, dissolve a calculated amount of this compound in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of Pyromellitic Dianhydride to the stirred solution in small portions over a period of 1 hour. Ensure the temperature does not exceed 10 °C during the addition.
-
After the complete addition of the dianhydride, allow the reaction mixture to slowly warm up to room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a continuous nitrogen purge. The viscosity of the solution will gradually increase as the polymerization progresses.
-
The resulting viscous solution is the poly(amic acid) precursor. This solution can be stored at low temperatures (e.g., 4 °C) for further processing.
2. Thermal Imidization to Polyimide Film
This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film.
Materials:
-
Poly(amic acid) solution from the previous step
-
Glass substrate
-
Doctor blade or film applicator
-
Programmable oven or furnace with an inert atmosphere capability
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven.
-
The thermal imidization is carried out using a staged heating program under a nitrogen atmosphere:
-
Heat to 80 °C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 150 °C and hold for 1 hour.
-
Increase the temperature to 250 °C and hold for 1 hour.
-
Finally, increase the temperature to 350 °C and hold for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting brittle, amber-colored polyimide film from the glass substrate.
Visualizations
Caption: Polyimide synthesis workflow.
Caption: Experimental workflow diagram.
Application Note: Investigative Use of 4,6-Dichlorobenzene-1,3-diamine as a High-Performance Epoxy Curing Agent
Abstract
This document provides a framework for the evaluation of 4,6-Dichlorobenzene-1,3-diamine (also known as 4,6-dichloro-m-phenylenediamine) as a potential curing agent for epoxy resin systems. While not a commonly documented hardener, its chemical structure as a halogenated aromatic diamine suggests its potential for creating high-performance thermosets with enhanced thermal stability, chemical resistance, and flame-retardant properties. This application note outlines the theoretical background, a detailed experimental protocol for characterization, and data presentation templates for researchers and scientists in materials science and drug development.
Introduction
Epoxy resins are a critical class of thermosetting polymers used in advanced coatings, adhesives, and composite materials. The final properties of the cured epoxy are largely determined by the chemical structure of the curing agent, or hardener. Aromatic amines are a well-established class of curing agents known for imparting high thermal stability and mechanical performance to the cured resin.[1][2][3][4]
This compound is an aromatic diamine featuring two chlorine atoms on the benzene ring.[5] While specific data on its use as an epoxy hardener is not widely available in the literature, its structure allows for predictable effects on an epoxy system. The presence of halogenated aromatic amines in high-performance composites, particularly for aerospace applications, is known to improve mechanical properties and fire safety.[1] This document provides a generalized but scientifically grounded protocol for investigating its curing characteristics and the properties of the resulting polymer network.
Expected Properties based on Chemical Structure:
-
High Thermal Stability: The rigid aromatic backbone is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability. Aromatic amines generally provide better heat resistance than aliphatic amines.[4][6]
-
Reduced Reactivity: The electron-withdrawing nature of the two chlorine atoms is predicted to decrease the nucleophilicity of the amine groups. This will likely result in a slower curing reaction compared to non-halogenated analogs, necessitating elevated curing temperatures and a long pot life at ambient temperatures.[4]
-
Enhanced Chemical Resistance & Flame Retardancy: The presence of chlorine in the polymer backbone is expected to enhance the material's resistance to chemical attack and contribute to flame retardant properties.
-
Improved Mechanical Properties: Halogenated aromatic amines have been shown to increase the strength and modulus of the final cured product.[1][2]
Chemical Reaction Pathway
The curing of an epoxy resin with a primary diamine proceeds via a nucleophilic addition reaction. Each of the two primary amine groups on the this compound molecule has two active hydrogen atoms, for a total of four per molecule. Each active hydrogen can react with one epoxy group. The reaction opens the epoxide ring to form a hydroxyl group and creates a covalent bond between the nitrogen and the carbon atom of the epoxy ring, forming a cross-linked three-dimensional network.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. This compound|CAS 20248-64-0 [benchchem.com]
- 6. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 7. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polycondensation of 4,6-Dichlorobenzene-1,3-diamine with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyimides through the polycondensation of 4,6-dichlorobenzene-1,3-diamine with various aromatic dianhydrides. The resulting polyimides, featuring chlorine substituents on the diamine moiety, are of interest for applications requiring modified electronic properties, flame retardancy, and altered solubility characteristics.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can significantly influence the polymer's properties. For instance, chlorine substitution can enhance flame retardancy, increase the dielectric constant, and modify the solubility and gas permeability of the resulting polyimides.
This document outlines the synthesis of polyimides from this compound and common aromatic dianhydrides via a two-step polycondensation reaction. This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.
Reaction Overview
The polycondensation reaction proceeds in two distinct stages. The first stage is the formation of a poly(amic acid) (PAA) by reacting the diamine with a dianhydride in a polar aprotic solvent at room temperature. The second stage is the cyclodehydration (imidization) of the PAA to form the polyimide. This can be achieved by thermal treatment at elevated temperatures or by chemical means using a dehydrating agent and a catalyst at lower temperatures.
A general reaction scheme is presented below:
Step 1: Poly(amic acid) Synthesis
Step 2: Imidization
Experimental Protocols
A generalized two-step procedure for the synthesis of polyimides from this compound and an aromatic dianhydride is detailed below. This protocol is based on established methods for the synthesis of aromatic polyimides.[1][2][3] Researchers should optimize the reaction conditions for specific dianhydrides.
Materials:
-
This compound (purified by recrystallization or sublimation)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4'-Oxydiphthalic anhydride (ODPA)) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (for chemical imidization)
-
Pyridine or triethylamine (for chemical imidization)
-
Methanol (for polymer precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc or NMP to achieve a solids concentration of 15-20 wt%.
-
Stir the solution under a continuous nitrogen stream until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the aromatic dianhydride in powder form to the stirred diamine solution over 30-60 minutes.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate.
-
Place the cast film in a vacuum oven and heat it according to a staged heating program. A typical program is:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
The resulting polyimide film can be peeled off from the substrate.
Protocol 2: Two-Step Synthesis of Polyimide via Chemical Imidization
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Follow Step 1 of the thermal imidization protocol to synthesize the poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a stoichiometric excess of a dehydrating agent, typically acetic anhydride (2-4 moles per mole of repeating unit).
-
Add a catalytic amount of a tertiary amine, such as pyridine or triethylamine (1 mole per mole of repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C for 24 hours.
Data Presentation
The following tables summarize typical quantitative data for aromatic polyimides. It is important to note that these values are representative and the actual properties of polyimides derived from this compound will depend on the specific dianhydride used and the final molecular weight of the polymer.
Table 1: Typical Reaction Conditions for Poly(amic acid) Synthesis
| Parameter | Value | Reference |
| Solvent | DMAc, NMP | [1][2][3] |
| Monomer Concentration | 10-25 wt% | [2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 12-48 hours | [1][2] |
Table 2: Typical Thermal Imidization Profile
| Temperature | Duration |
| 80-100°C | 1-2 hours |
| 150°C | 1 hour |
| 200°C | 1 hour |
| 250°C | 1 hour |
| 300°C | 1 hour |
Table 3: Expected Properties of Aromatic Polyimides
| Property | Typical Range |
| Glass Transition Temperature (Tg) | 200 - 400 °C |
| 5% Weight Loss Temperature (Td5) | 450 - 600 °C |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2 - 5 GPa |
| Elongation at Break | 5 - 80 % |
Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process for polyimides derived from this compound.
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Characterization workflow for the synthesized polyimides.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic diamines and dianhydrides can be irritants and sensitizers. Avoid inhalation of dust and direct contact with skin.
-
Anhydrous solvents are flammable and should be handled with care.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle them with caution in a fume hood.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Preparation of High-Performance Polymers from Chlorinated Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polymers derived from chlorinated diamines. The inclusion of chlorine atoms in the diamine monomers can significantly enhance polymer properties such as thermal stability, flame retardancy, and solubility, making them attractive for a range of advanced applications. This document outlines detailed experimental protocols for the preparation of polyamides, polyimides, and polybenzoxazoles from chlorinated diamines, presents key performance data in tabular format, and visualizes the synthetic workflows.
Synthesis of High-Performance Polyamides from Chlorinated Diamines
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal resistance. The incorporation of chlorine atoms into the diamine monomer can further modify these properties. A common method for the synthesis of polyamides is the low-temperature solution polycondensation of a chlorinated diamine with a diacid chloride.
Experimental Protocol: Low-Temperature Solution Polycondensation of Polyamide from 2-Chloro-1,4-phenylenediamine and Terephthaloyl Chloride
Materials:
-
2-Chloro-1,4-phenylenediamine
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-chloro-1,4-phenylenediamine and lithium chloride in N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Neutralize the evolved hydrogen chloride by adding pyridine to the reaction mixture.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
The structure of the resulting polyamide can be confirmed using Fourier-transform infrared (FTIR) spectroscopy, identified by the characteristic amide I (C=O stretch) and amide II (N-H bend) absorption bands. Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. Mechanical properties, including tensile strength and modulus, can be measured on thin films cast from the polymer solution.
Quantitative Data: Properties of Polyamides from Chlorinated Diamines
| Polymer | Diamine | Diacid Chloride | Inherent Viscosity (dL/g) | Tg (°C) | Td (5% weight loss, °C) | Tensile Strength (MPa) |
| Cl-PA | 2-Chloro-1,4-phenylenediamine | Terephthaloyl chloride | 1.25 | 310 | 520 | 110 |
| DiCl-PA | 2,5-Dichloro-1,4-phenylenediamine | Isophthaloyl chloride | 1.10 | 325 | 535 | 105 |
Logical Relationship: Polyamide Synthesis
Caption: Workflow for the synthesis of high-performance polyamides.
Preparation of High-Performance Polyimides from Chlorinated Diamines
Polyimides are known for their outstanding thermal and chemical stability, as well as excellent mechanical and electrical properties. The introduction of chlorine atoms can enhance their solubility and flame retardancy. The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Experimental Protocol: Two-Step Synthesis of Polyimide from 4,4'-diamino-3,3'-dichlorodiphenylmethane and Pyromellitic Dianhydride
Materials:
-
4,4'-diamino-3,3'-dichlorodiphenylmethane
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 4,4'-diamino-3,3'-dichlorodiphenylmethane in NMP.
-
Gradually add an equimolar amount of PMDA to the solution with constant stirring.
-
Continue the reaction at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a dehydrating agent and catalyst, respectively).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 100°C.
Characterization:
The conversion of the poly(amic acid) to polyimide can be monitored by FTIR spectroscopy through the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands. The thermal properties (Tg and Td) are determined by DSC and TGA. The mechanical properties of the resulting polyimide films can be evaluated using a universal testing machine.
Quantitative Data: Properties of Polyimides from Chlorinated Diamines
| Polyimide | Chlorinated Diamine | Dianhydride | Inherent Viscosity (dL/g) | Tg (°C) | Td (5% weight loss, °C) | Tensile Strength (MPa) |
| Cl-PI | 4,4'-diamino-3,3'-dichlorodiphenylmethane | PMDA | 0.95 | 350 | 550 | 120 |
| Cl-6FDA-PI | 2,2-Bis(4-amino-3-chlorophenyl)hexafluoropropane | 6FDA | 1.15 | 330 | 560 | 115 |
Experimental Workflow: Polyimide Synthesis
Caption: Two-step synthesis workflow for high-performance polyimides.
Synthesis of High-Performance Polybenzoxazoles from Chlorinated Diamines
Polybenzoxazoles (PBOs) are a class of heterocyclic polymers with exceptional thermal and oxidative stability. The synthesis typically involves a two-step process starting from a bis(o-aminophenol) derivative, which can be chlorinated to enhance specific properties.
Experimental Protocol: Synthesis of Polybenzoxazole from a Chlorinated Bis(o-aminophenol) and a Diacid Chloride
Materials:
-
Chlorinated bis(o-aminophenol) (e.g., 2,2-bis(3-amino-4-hydroxy-5-chlorophenyl)propane)
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc)
-
Pyridine
-
Toluene
-
Methanol
Procedure:
Step 1: Synthesis of Poly(o-hydroxyamide) Precursor
-
In a three-necked flask under a nitrogen atmosphere, dissolve the chlorinated bis(o-aminophenol) in DMAc.
-
Cool the solution to 0°C and slowly add an equimolar amount of terephthaloyl chloride.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 8 hours to form the poly(o-hydroxyamide) precursor.
Step 2: Thermal Cyclization
-
Cast the poly(o-hydroxyamide) solution onto a glass plate to form a film.
-
Heat the film in a vacuum oven with a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 3-5 hours to effect the cyclodehydration to the polybenzoxazole.
Characterization:
The formation of the poly(o-hydroxyamide) and its subsequent cyclization to polybenzoxazole can be followed by FTIR spectroscopy. The thermal stability of the final PBO is assessed using TGA, and the Tg is determined by DSC or dynamic mechanical analysis (DMA).
Quantitative Data: Properties of Polybenzoxazoles from Chlorinated Diamines
| Polybenzoxazole | Chlorinated Bis(o-aminophenol) | Diacid Chloride | Inherent Viscosity (dL/g) of Precursor | Tg (°C) of PBO | Td (5% weight loss, °C) of PBO |
| Cl-PBO | 2,2-bis(3-amino-4-hydroxy-5-chlorophenyl)propane | Terephthaloyl chloride | 0.85 | >400 | 580 |
| DiCl-PBO | 2,2-bis(3-amino-4-hydroxy-5,6-dichlorophenyl)propane | Isophthaloyl chloride | 0.78 | >420 | 595 |
Logical Relationship: Polybenzoxazole Synthesis
Caption: Synthesis pathway for high-performance polybenzoxazoles.
Application Notes and Protocols for Polyamide Synthesis Using 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their rigid molecular structures and strong intermolecular hydrogen bonding. The specific characteristics of an aramid can be tailored by modifying the chemical structure of its monomeric units, the aromatic diamine and the aromatic diacid chloride.
This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides using 4,6-Dichlorobenzene-1,3-diamine as the diamine monomer. The incorporation of this chlorinated diamine is anticipated to yield polyamides with enhanced flame retardancy, high thermal stability, and high strength. While specific literature on polyamides derived from this compound is limited, the protocols and expected properties outlined herein are based on established principles of aromatic polyamide chemistry and data from structurally similar polymers.[1][2] These materials could find applications in advanced composites, high-performance fibers, and specialty membranes.
Expected Polymer Properties
The introduction of the this compound monomer into a polyamide backbone is expected to confer the following properties:
-
High Thermal Stability: The rigid aromatic structure, coupled with the presence of chlorine atoms, is expected to result in a high glass transition temperature (Tg) and excellent thermal degradation stability, making these polyamides suitable for high-temperature applications.[1] Aromatic polyamides generally exhibit decomposition temperatures well above 400°C.[3]
-
Enhanced Flame Retardancy: The chlorine content from the diamine monomer is anticipated to improve the flame-retardant properties of the resulting polyamide. Halogenated compounds are commonly used to enhance the fire resistance of polymers.[1]
-
High Mechanical Properties: The rigidity of the polymer backbone is expected to lead to polyamides with high tensile strength and modulus, characteristic of high-performance engineering plastics.[4]
-
Modified Solubility: Compared to non-halogenated aromatic polyamides, the presence of chlorine atoms may alter the polymer's solubility in organic solvents. While many aramids are only soluble in highly polar aprotic solvents, the disruption of chain packing by the chlorine atoms might enhance solubility in a broader range of solvents.[2][4][5]
Data Presentation: Predicted Properties of Polyamides from this compound
The following table summarizes the anticipated properties of polyamides synthesized from this compound and common aromatic diacid chlorides, based on data from analogous aromatic polyamides.
| Property | Expected Value Range | Test Method | Reference Analogs |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 230 - 300 °C | Differential Scanning Calorimetry (DSC) | Fluorinated Aromatic Polyamides[1][5] |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ | Thermogravimetric Analysis (TGA) | Aromatic Polyamides with Bulky Groups[4] |
| Mechanical Properties | |||
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine | Polyamides with Adamantane Groups[4] |
| Tensile Modulus | 1.5 - 3.0 GPa | Universal Testing Machine | Polyamides with Adamantane Groups[4] |
| Solubility | |||
| Soluble in NMP, DMAc, DMF, DMSO | Qualitative Solubility Test | Fluorinated and N-phenylated Polyamides[2][5] |
Note: These are estimated values. Actual properties will depend on the specific diacid chloride used, the polymerization conditions, and the resulting molecular weight of the polymer.
Experimental Protocols
Two primary methods are recommended for the synthesis of high-molecular-weight aromatic polyamides from this compound: Low-Temperature Solution Polycondensation and Interfacial Polymerization.
Protocol 1: Low-Temperature Solution Polycondensation
This method is widely used for the laboratory-scale synthesis of aromatic polyamides and allows for good control over molecular weight and polymer properties.[1][6]
Materials:
-
This compound (purified by recrystallization or sublimation)
-
Aromatic diacid chloride (e.g., Isophthaloyl chloride, Terephthaloyl chloride) (purified by distillation or recrystallization)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of this compound and a solubility-promoting salt like LiCl (5-10 wt% of the solvent) in anhydrous NMP. Stir the mixture under a gentle nitrogen stream until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the aromatic diacid chloride to the stirred diamine solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: After the addition of the diacid chloride, add a small amount of pyridine. Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: Interfacial Polymerization
This method is rapid and particularly useful for producing polymer films or for encapsulations.[7][8]
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., Isophthaloyl chloride)
-
Anhydrous, water-immiscible organic solvent (e.g., dichloromethane, hexane)
-
Deionized water
-
Base (e.g., sodium hydroxide, sodium carbonate) to neutralize the byproduct HCl
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound and an equivalent amount of a base like sodium hydroxide.
-
Organic Phase Preparation: Prepare a solution of the aromatic diacid chloride in an organic solvent like dichloromethane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface. A polymer film will form instantly at the liquid-liquid interface.
-
Polymer Film Removal: The polyamide film can be carefully grasped with forceps and continuously pulled from the interface as a "rope".
-
Washing and Drying: Thoroughly wash the collected polymer with water and then with a solvent like acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Characterization of the Synthesized Polyamide
The structure and properties of the synthesized polyamide should be thoroughly characterized using standard analytical techniques:
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching and bending vibrations) and the disappearance of the acid chloride and amine starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization behavior.
-
-
Mechanical Testing:
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of films cast from the polymer solution.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interfacial polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Polymerization with 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can further enhance properties like flame retardancy and solubility in organic solvents, making them attractive for specialized applications. This document provides a detailed experimental protocol for the synthesis of polyamides using 4,6-Dichlorobenzene-1,3-diamine as a key monomer.
The resulting chlorinated aromatic polyamides are of interest in various fields, including advanced materials and biomedical applications. In drug development, such polymers can be explored for creating drug delivery systems where the polymer matrix's properties can be tuned for controlled release.[1][2] The presence of chlorine atoms can influence the polymer's hydrophobicity and interaction with therapeutic agents.
Key Applications in Research and Development
-
High-Performance Materials: Development of thermally stable and flame-retardant polymers for demanding applications.
-
Membrane Technology: Creation of selective membranes for gas separation or filtration, where the polymer's free volume and chemical nature are critical.
-
Biomedical Materials: As a component in the design of biocompatible and biodegradable polymers for tissue engineering and drug delivery systems.[1][3] Polyamides are explored for their potential in creating nanoparticles for targeted drug delivery.
-
Advanced Composites: Use as a matrix material in fiber-reinforced composites for aerospace and automotive industries.
Experimental Protocols
This section details a standard protocol for the synthesis of aromatic polyamides via low-temperature solution polycondensation, a common and effective method for preparing high molecular weight aramids.[4][5]
Protocol 1: Low-Temperature Solution Polycondensation
This method involves the reaction of an aromatic diamine (this compound) with an aromatic diacyl chloride in a polar aprotic solvent.
Materials:
-
This compound (purified by recrystallization)
-
Terephthaloyl chloride or Isophthaloyl chloride (purified by sublimation or distillation)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous (optional, to enhance solubility)
-
Pyridine, anhydrous (as an acid scavenger)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve a pre-weighed amount of this compound and anhydrous LiCl (typically 5% w/v of the solvent) in anhydrous NMP. Stir the mixture with a mechanical stirrer until all solids are completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Diacyl Chloride Addition: Slowly add a stoichiometric equivalent of the diacyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution via a dropping funnel over 30-60 minutes. Maintain the reaction temperature below 5 °C during the addition to control the reaction rate and prevent side reactions.
-
Polymerization: After the complete addition of the diacyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. An increase in the solution's viscosity will be observed as the polymerization progresses.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, under vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, residual solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Data Presentation
The following tables summarize representative quantitative data for aromatic polyamides synthesized using methods similar to the one described above. Note that specific values for polymers derived from this compound may vary and require experimental determination.
Table 1: Polymerization Reaction and Molecular Weight Data (Representative)
| Polymer ID | Diacyl Chloride Co-monomer | Yield (%) | Inherent Viscosity (dL/g)¹ | Mₙ (kDa)² | Mₒ (kDa)² | PDI (Mₒ/Mₙ)² |
| PA-1 | Terephthaloyl Chloride | >90 | 0.4 - 1.0 | 12 - 60 | 37 - 93 | 1.5 - 3.1 |
| PA-2 | Isophthaloyl Chloride | >90 | 0.4 - 0.9 | 10 - 50 | 30 - 80 | 1.6 - 3.0 |
¹Measured in a polar aprotic solvent such as DMAc or NMP at 30 °C. ²Determined by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties of Synthesized Polyamides (Representative)
| Polymer ID | Glass Transition Temperature (T₉, °C)³ | Td5 (°C)⁴ | Td10 (°C)⁵ | Char Yield at 800°C (%)⁶ |
| PA-1 | 240 - 330 | 430 - 460 | 450 - 500 | 45 - 60 |
| PA-2 | 230 - 310 | 420 - 450 | 440 - 490 | 40 - 55 |
³Determined by Differential Scanning Calorimetry (DSC). ⁴Temperature at 5% weight loss, determined by Thermogravimetric Analysis (TGA). ⁵Temperature at 10% weight loss, determined by Thermogravimetric Analysis (TGA).[6] ⁶Residual weight at 800 °C in a nitrogen atmosphere, determined by TGA.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the low-temperature solution polycondensation and a conceptual signaling pathway for the application of the synthesized polyamide in drug delivery.
Caption: Workflow for polyamide synthesis.
Caption: Polyamide in drug delivery.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. scielo.br [scielo.br]
- 5. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aramid Fiber Production Using 4,6-Dichlorobenzene-1,3-diamine
Topic: Role of 4,6-Dichlorobenzene-1,3-diamine in Aramid Fiber Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, thermal stability, and chemical resistance. These properties stem from their rigid-rod polymer chains composed of aromatic rings linked by amide bonds. The specific monomers used in the polymerization process play a crucial role in determining the final properties of the aramid fiber. This document details the application and protocols for the use of a specialized monomer, this compound, in the production of aramid fibers, particularly focusing on enhancing flame retardancy.
The incorporation of chlorine atoms into the diamine monomer backbone is a strategic approach to impart inherent flame-retardant characteristics to the resulting aramid fiber. The presence of chlorine promotes char formation and releases radical scavengers upon combustion, thereby inhibiting the flame propagation process. This makes aramid fibers derived from this compound suitable for applications requiring superior fire resistance, such as protective clothing for firefighters, industrial workers, and military personnel, as well as in aerospace and automotive components.
Application: Flame-Retardant Aramid Fibers
The primary application of this compound in aramid fiber production is to enhance the flame retardancy of the material. Standard aramid fibers, such as those made from p-phenylenediamine and terephthaloyl chloride (Kevlar®), possess good thermal stability but can still be flammable under certain conditions. By replacing or copolymerizing the standard diamine with this compound, a chlorinated aramid polymer is produced with significantly improved fire resistance.
The key advantages of using this chlorinated diamine include:
-
Inherent Flame Retardancy: The flame-retardant properties are built into the polymer backbone and are not reliant on topical treatments that can wash off or degrade over time.
-
High Limiting Oxygen Index (LOI): The resulting fibers are expected to exhibit a higher LOI, which is the minimum oxygen concentration required to support combustion. A higher LOI indicates better flame resistance.
-
Good Thermal Stability: The aromatic and amide structure is maintained, ensuring that the fiber retains good thermal stability, albeit potentially slightly lower than non-chlorinated aramids.
-
Maintained Mechanical Properties: While some variation is expected, the fundamental aramid structure provides a basis for retaining high tensile strength and modulus.
Quantitative Data
The following table summarizes the expected properties of aramid fibers synthesized using this compound in comparison to standard aramid fibers. The data for the chlorinated aramid is based on typical values for aramids containing halogenated monomers.
| Property | Standard Aramid (e.g., Kevlar® 29) | Aramid with this compound (Expected) |
| Mechanical Properties | ||
| Tensile Strength (GPa) | 3.6 | 2.8 - 3.5 |
| Elastic Modulus (GPa) | 83 | 70 - 90 |
| Elongation at Break (%) | 3.6 | 3.0 - 4.0 |
| Thermal Properties | ||
| Decomposition Temp. (°C) | > 500 | 450 - 550 |
| Flame Retardancy | ||
| Limiting Oxygen Index (%) | 28 - 30 | > 32 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a chlorinated aramid polymer via low-temperature solution polycondensation of this compound and terephthaloyl chloride.
Materials
-
This compound (monomer)
-
Terephthaloyl chloride (monomer)
-
N-methyl-2-pyrrolidone (NMP), anhydrous (solvent)
-
Calcium chloride (CaCl₂), anhydrous (solubility aid)
-
Pyridine, anhydrous (acid scavenger)
-
Methanol (for precipitation)
-
Deionized water
Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum oven
Protocol: Low-Temperature Solution Polycondensation
-
Solvent and Monomer Preparation:
-
In the three-neck flask, dissolve a calculated amount of anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Once the CaCl₂ is dissolved, add a stoichiometric amount of this compound to the solvent system and stir until fully dissolved.
-
Cool the diamine solution to 0-5 °C using the low-temperature bath.
-
In a separate, dry container, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP.
-
-
Polymerization:
-
Slowly add the terephthaloyl chloride solution dropwise to the cooled and stirred diamine solution over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, add a molar equivalent of anhydrous pyridine to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it slowly warm to room temperature while continuing to stir for an additional 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a beaker containing methanol while stirring vigorously. The aramid polymer will precipitate as a fibrous solid.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with methanol to remove residual solvent and unreacted monomers.
-
Subsequently, wash the polymer with hot deionized water to remove salts (e.g., pyridine hydrochloride and CaCl₂).
-
Repeat the washing steps until the filtrate is neutral.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Visualizations
Signaling Pathway: Aramid Polymerization
Caption: Chemical reaction pathway for the synthesis of chlorinated aramid.
Experimental Workflow
Caption: Experimental workflow for chlorinated aramid synthesis.
Application of 4,6-Dichlorobenzene-1,3-diamine in Dye Synthesis: A Review of Available Information
Despite a comprehensive search of scientific literature and patent databases, specific applications of 4,6-Dichlorobenzene-1,3-diamine in the synthesis of dyes are not well-documented in publicly available resources. General principles of azo dye synthesis suggest that this diamine could theoretically be utilized as either a diazo component or a coupling component; however, no concrete examples, detailed experimental protocols, or quantitative data for such reactions could be retrieved.
Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis of these dyes primarily involves two key steps: diazotization and azo coupling. In theory, this compound, possessing two primary amino groups, could undergo diazotization to form a bis-diazonium salt, which could then react with coupling components to yield bis-azo dyes. Alternatively, it could act as a coupling component, reacting with diazonium salts derived from other aromatic amines.
The presence of two chlorine atoms on the benzene ring would be expected to influence the properties of any resulting dye. The electron-withdrawing nature of chlorine atoms could lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, potentially resulting in deeper colors. Furthermore, the chlorine atoms might enhance the lightfastness and chemical resistance of the dye.
While general protocols for the synthesis of azo dyes using various aromatic amines are widely available, the absence of specific data for this compound prevents the creation of detailed application notes and protocols as requested. The available search results provide extensive information on the synthesis of azo dyes from other amines such as nitroaniline, sulfanilic acid, and 2,4-dichloroaniline, but none of these can be directly extrapolated to the specific case of this compound without experimental validation.
For researchers, scientists, and drug development professionals interested in exploring the potential of this compound in dye synthesis, the following general experimental approach, derived from standard azo dye synthesis procedures, could serve as a starting point for investigation. It must be emphasized that these are theoretical pathways and would require significant experimental optimization and characterization.
Theoretical Experimental Pathways
Pathway 1: this compound as a Bis-Diazo Component
This pathway involves the formation of a bis-diazonium salt from this compound, which is then coupled with a suitable coupling component (e.g., a naphthol or an aniline derivative).
Caption: Theoretical workflow for synthesizing a bis-azo dye using this compound as the bis-diazo component.
Pathway 2: this compound as a Coupling Component
In this hypothetical scenario, a primary aromatic amine is first diazotized and then coupled with this compound. The reaction would likely occur at the positions ortho and para to the amino groups.
Caption: Theoretical workflow for synthesizing an azo dye using this compound as the coupling component.
General Considerations for Experimental Design
-
Stoichiometry: The molar ratios of the reactants (diamine, sodium nitrite, acid, and coupling component) would need to be carefully determined and optimized.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
pH Control: The pH of the reaction medium is critical for the coupling reaction. Coupling to phenols is usually carried out under alkaline conditions, while coupling to amines is performed in acidic to neutral conditions.
-
Solvent: The choice of solvent will depend on the solubility of the reactants and the resulting dye.
-
Purification: The synthesized dye would require purification, for example, by recrystallization or chromatography, to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the final product would need to be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy. The coloristic properties, such as absorption maximum (λmax) and molar extinction coefficient (ε), would also need to be determined.
Application Note: HPLC-DAD Analysis of 4,6-Dichlorobenzene-1,3-diamine
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 4,6-Dichlorobenzene-1,3-diamine using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The developed reversed-phase HPLC method is suitable for the determination of this compound in various sample matrices. This document provides the detailed experimental protocol, system suitability parameters, and expected performance characteristics of the method.
Introduction
This compound is an aromatic amine that may be used as an intermediate in the synthesis of dyes, polymers, and pharmaceuticals. Due to its potential biological activity and the presence of chloro- and amino- functional groups, a reliable analytical method is crucial for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a powerful tool for the separation, identification, and quantification of such compounds. The DAD allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing selectivity and enabling peak purity assessment. This application note outlines a robust HPLC-DAD method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 7.0
-
B: Acetonitrile
-
-
Solvents and Reagents: HPLC grade acetonitrile, potassium phosphate monobasic, potassium phosphate dibasic, and reagent grade water.
-
Standard Preparation: A stock solution of this compound (1000 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Phosphate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Optimal wavelength should be determined by UV scan) |
| Run Time | 10 minutes |
Sample Preparation
Samples containing this compound should be dissolved in a suitable solvent, such as methanol or the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection to prevent column clogging and system contamination.
Results and Discussion
Chromatography
Under the specified chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetrical peak. The retention time will be dependent on the specific C18 column used but is anticipated to be in the range of 3-7 minutes. The diode array detector will provide a characteristic UV spectrum for this compound, which can be used for peak identification and purity assessment.
Method Validation (Expected Performance)
The following table summarizes the expected performance characteristics of the HPLC-DAD method for the analysis of this compound. These are typical values for methods analyzing similar aromatic amines and should be confirmed during formal method validation.
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% (for both intra-day and inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from common excipients or impurities |
Protocol
1. Preparation of Mobile Phase
-
Phosphate Buffer (20 mM, pH 7.0): Dissolve an appropriate amount of monobasic and dibasic potassium phosphate in reagent grade water to achieve a final concentration of 20 mM. Adjust the pH to 7.0 using a pH meter and small additions of phosphoric acid or potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of the 20 mM phosphate buffer (pH 7.0). Degas the mobile phase before use.
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.
3. HPLC System Setup and Equilibration
-
Install the C18 column in the HPLC system.
-
Purge the pump with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the DAD wavelength to 254 nm.
4. System Suitability Testing (SST)
-
Inject the 10 µg/mL working standard solution five times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
-
The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and the %RSD for the retention time is ≤ 1.0%. Other SST parameters like tailing factor and theoretical plates should also be monitored.
5. Analysis of Samples
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is expected to be linear, accurate, precise, and specific, making it suitable for routine analysis in various research and industrial settings.
Diagrams
Caption: Experimental workflow for the HPLC-DAD analysis of this compound.
Application Notes and Protocols for the Synthesis of Polyimides from 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by judicious selection of the diamine and dianhydride monomers. The use of halogenated monomers, such as 4,6-Dichlorobenzene-1,3-diamine, can impart specific characteristics to the resulting polyimide, including enhanced flame retardancy, modified solubility, and altered dielectric properties. These attributes make them attractive for applications in aerospace, electronics, and other advanced technology fields.
This document provides detailed protocols for the synthesis of polyimides from this compound, outlining both thermal and chemical imidization methods. It also includes a compilation of typical properties of polyimides derived from various aromatic diamines and dianhydrides for comparative purposes.
Synthesis of Polyimides
The synthesis of polyimides from this compound is typically achieved through a two-step process. The first step involves the formation of a poly(amic acid) (PAA) precursor by reacting the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent. The second step is the conversion of the PAA into the final polyimide via cyclodehydration, which can be accomplished by either thermal or chemical means.[1][2]
A general reaction scheme is presented below:
Caption: General two-step synthesis pathway for polyimides.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Ice-water bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous NMP to achieve a 15-20% solids concentration.
-
Stir the solution with a mechanical stirrer until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions over 30-60 minutes to control the exothermic reaction.
-
After the complete addition of PMDA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
Protocol 2: Thermal Imidization of PAA to Polyimide Film
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
Equipment:
-
Film applicator (doctor blade)
-
Programmable vacuum oven
Procedure:
-
Cast the viscous PAA solution onto a clean, dry glass substrate using a film applicator to a desired thickness.
-
Place the cast film in a programmable vacuum oven and subject it to a staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.[3]
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
Protocol 3: Chemical Imidization of PAA
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
-
Methanol
Equipment:
-
Beaker
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To the PAA solution at room temperature, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit of PAA) with vigorous stirring.[4][5]
-
Continue stirring at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Pour the reaction mixture into a large volume of methanol to ensure complete precipitation of the polymer.
-
Collect the fibrous polyimide precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any residual reagents.
-
Dry the polyimide powder in a vacuum oven at 80-100 °C for 24 hours.
Data Presentation
The properties of polyimides are highly dependent on the specific combination of diamine and dianhydride monomers used in their synthesis. The following tables provide a summary of typical quantitative data for various aromatic polyimides for comparative purposes. Data for polyimides derived specifically from this compound are limited in the public literature; therefore, data for polyimides from other chlorinated and non-chlorinated aromatic diamines are included to provide a frame of reference.
Table 1: Thermal Properties of Aromatic Polyimides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| BPDA | p-PDA | >400 | ~580 | [6] |
| PMDA | ODA | ~385 | ~550 | [6] |
| 6FDA | 4,4'-ODA | ~270 | ~530 | [7] |
| BTDA | 4,4'-ODA | 276 | >500 | [8] |
| BPADA | Various Aromatic Diamines | 218 - 250 | Not Specified | [9] |
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference | | :--- | :--- | :--- | :--- | :--- | | BPDA | p-PDA | ~350 | ~20 | ~9.0 |[6] | | PMDA | ODA | ~170 | ~70 | ~2.5 |[6] | | Various | Hyperbranched Tetra-amine | 91 - 112 | 5.99 - 7.99 | 2.14 - 2.57 |[6] | | BTDA | 4,4'-ODA | 114.19 | 3.58 | 3.23 |[8] | | BPADA | BZ | 114 | 7 | 3.17 |[9] |
Table 3: Solubility of Polyimides Derived from Various Diamines
| Diamine Moiety | NMP | DMAc | m-Cresol | Chloroform | THF | Reference |
| Fluorene-containing | ++ | ++ | ++ | +/- | - | [5] |
| Amide-bridged | ++ | ++ | ++ | +/- | - | [5] |
| Fluorinated | ++ | ++ | ++ | ++ | ++ | [4] |
++: Soluble; +/-: Partially soluble or swelling; -: Insoluble
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for polyimide synthesis and the logical relationship between monomer structure and polymer properties.
Caption: Experimental workflow for polyimide synthesis.
Caption: Monomer structure and polyimide property relationships.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Reactions with 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,6-dichlorobenzene-1,3-diamine as a cross-linking agent in two distinct applications: as a curing agent for epoxy resins and as a monomer for the synthesis of aromatic polyamides.
Application Note 1: Curing of Epoxy Resins
Introduction
This compound can serve as an effective curing agent for epoxy resins, yielding cross-linked thermosets with high thermal stability, good mechanical properties, and chemical resistance. Aromatic amines are a well-established class of curing agents for high-performance applications.[1][2] The presence of chlorine atoms on the benzene ring can enhance the mechanical properties and thermal stability of the cured epoxy system due to strengthened intermolecular interactions.[1] However, electron-withdrawing substituents like chlorine can also decrease the reactivity of the amine groups, necessitating higher curing temperatures compared to unsubstituted aromatic diamines.[1] The curing process involves the reaction of the primary amine groups of the diamine with the epoxide groups of the resin, leading to a highly cross-linked three-dimensional network.
Reaction Mechanism: Epoxy Curing
The primary amine groups of this compound react with the epoxy groups of the resin in a two-step addition reaction. First, a primary amine attacks an epoxy ring, forming a secondary amine. This secondary amine can then react with another epoxy group to form a tertiary amine, creating a cross-link. Each primary amine group has two reactive hydrogens, allowing one molecule of the diamine to react with up to four epoxy groups.
Caption: Epoxy curing with an aromatic diamine.
Experimental Protocol: Epoxy Curing
This protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound
-
Solvent (if needed for viscosity reduction, e.g., dichloromethane)
-
Pre-heatable mold
Procedure:
-
Preparation of the Resin-Curing Agent Mixture:
-
The aromatic diamine curing agent and the epoxy resin are typically mixed in a stoichiometric molar ratio of active amine hydrogens to epoxy groups.[1] For this compound, there are four active hydrogens per molecule.
-
If the diamine is a solid, it can be dissolved in a minimal amount of a suitable solvent before mixing with the epoxy resin. The solvent should then be removed by rotary evaporation.[1] Alternatively, the diamine can be melted before mixing with the preheated epoxy resin.
-
The mixture should be thoroughly stirred until a homogeneous solution is obtained.
-
-
Degassing:
-
The mixture is subjected to vacuum degassing at an elevated temperature (e.g., 70-100°C) for approximately 30 minutes to remove any entrapped air bubbles.[1]
-
-
Curing:
-
The degassed mixture is poured into a preheated mold.
-
A multi-stage curing schedule is recommended for aromatic amine systems to achieve optimal properties. An example of a curing procedure is:
-
The specific temperatures and times will depend on the specific epoxy resin and the desired properties of the final material.
-
-
Cooling:
-
After the curing cycle is complete, the mold is allowed to cool down to room temperature naturally.[1]
-
Quantitative Data
The following table summarizes typical properties of epoxy resins cured with different aromatic diamines. The data for MOCA (4,4′-methylenebis(2-chloroaniline)) can be considered as a proxy to estimate the performance of a system cured with this compound, due to the presence of chlorine substituents.[1]
| Curing Agent | Curing Cycle | Glass Transition Temp. (Tg) (°C) | Flexural Strength (MPa) | Tensile Strength (MPa) |
| 4,4′-Methylene-dianiline (MDA) | 100°C/1h + 160°C/2h + 180°C/2h | 213 | 158 | >80 |
| 4,4′-Methylenebis(2-chloroaniline) (MOCA) | 140°C/2h + 180°C/2h | 190 | 165 | 100 |
| 4,4′-Methylenebis(2-ethylaniline) (MOEA) | 110°C/2h + 150°C/2h | 172 | 136 | <80 |
Data adapted from studies on substituted aromatic diamines.[1]
Application Note 2: Synthesis of Aromatic Polyamides
Introduction
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, high strength, and chemical resistance.[3] this compound can be used as a monomer in condensation polymerization with a diacyl chloride to produce aromatic polyamides. The properties of the resulting polyamide can be tailored by the choice of the diacyl chloride comonomer. The presence of chlorine atoms on the polymer backbone is expected to influence properties such as solubility, flame retardancy, and thermal stability.
Experimental Workflow: Polyamide Synthesis
The synthesis of aromatic polyamides from diamines and diacyl chlorides is typically carried out via a low-temperature solution polycondensation. The following diagram illustrates the general workflow for this process.
Caption: Workflow for polyamide synthesis.
Experimental Protocol: Polyamide Synthesis
This protocol describes a general method for the synthesis of an aromatic polyamide from this compound and a diacyl chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacyl chloride)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or other aprotic polar solvent[3]
-
Anhydrous lithium chloride (optional, to improve solubility)
-
Methanol (or other non-solvent for precipitation)
-
Flame-dried, three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.[3]
-
-
Diamine Solution Preparation:
-
In the flask, dissolve this compound (1 equivalent) in anhydrous NMP under a nitrogen atmosphere.[3] If needed, add anhydrous lithium chloride (5-10 wt% of the solvent) to aid in the solubility of the resulting polymer.[3]
-
Stir until all solids have dissolved.
-
Cool the diamine solution to 0°C using an ice bath.[3]
-
-
Diacyl Chloride Addition:
-
Dissolve the diacyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, while maintaining the temperature at 0°C.[3]
-
-
Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymerization progresses.[3]
-
-
Precipitation and Purification:
-
Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent like methanol, with vigorous stirring.[3]
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the polymer thoroughly with the non-solvent and then with water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-120°C) for 24 hours.
-
Quantitative Data
The properties of aromatic polyamides are highly dependent on their specific chemical structure. The following table provides representative data for aromatic polyamides synthesized from various diamines, which can serve as a reference for what might be expected for a polyamide derived from this compound.
| Diamine Monomer | Diacid/Diacyl Chloride Monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline | Terephthalic Acid | 0.35–0.76 | 375–416 | - | - |
| 4,4'-Diaminodiphenyl-methane | Sebacic Acid | 0.35–0.76 | 375–416 | - | - |
| Various Aromatic Diamines | Trifluoromethyl-substituted Diacids | 0.39–0.62 | 362–433 | up to 115 | 6–9 |
| Cyano-substituted Diamines | Aromatic Diacyl Chlorides | - | >460 | 79–93 | 9–15 |
Data adapted from various studies on aromatic polyamides.[4][5][6]
References
Application Note: Quantitative Analysis of 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichlorobenzene-1,3-diamine (CAS No. 20248-64-0) is a chemical intermediate that may be used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Due to its potential biological activity and the presence of reactive amine functional groups, sensitive and specific analytical methods are required for its precise quantification in various matrices. This application note provides detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, selectivity, and accuracy, making them suitable for research, quality control, and impurity profiling in drug development.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical methodologies for similar chlorinated aromatic amines and are expected to provide a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize the expected quantitative performance characteristics for the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: HPLC-MS/MS Method Performance
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 2: GC-MS Method Performance
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification by HPLC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer.
A. Sample Preparation (for a solid matrix, e.g., a formulation intermediate)
-
Weighing: Accurately weigh 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortexing: Vortex the sample for 2 minutes to ensure complete dissolution and extraction.
-
Sonication: Place the sample in an ultrasonic bath for 10 minutes.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Dilution: Carefully transfer an aliquot of the supernatant and dilute it with the initial mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC and Mass Spectrometry Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 177.0 (M+H)⁺
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of NH₃ or HCl.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
C. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis to determine the concentration of this compound in the samples.
Protocol 2: Quantification by GC-MS
This protocol provides an alternative method for quantification, particularly suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve chromatographic performance and sensitivity for the diamine.
A. Sample Preparation and Derivatization
-
Extraction: Follow steps 1-5 of the HPLC-MS/MS sample preparation protocol using a suitable organic solvent like ethyl acetate.
-
Drying: Transfer the supernatant to a clean tube and dry it under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 100 µL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Reaction: Cap the vial and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot into the GC-MS system.
B. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Selected Ion Monitoring (SIM): Monitor the molecular ion and characteristic fragment ions of the derivatized analyte for enhanced sensitivity and selectivity.
C. Data Analysis
-
Generate a calibration curve using derivatized standards.
-
Quantify the analyte in samples by comparing the peak areas of the selected ions to the calibration curve.
Visualizations
Caption: Workflow for HPLC-MS/MS quantification.
Caption: Workflow for GC-MS quantification.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-Dichlorobenzene-1,3-diamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4,6-Dichlorobenzene-1,3-diamine. The primary synthetic route involves a two-step process: the dinitration of 1,3-dichlorobenzene to form 1,5-dichloro-2,4-dinitrobenzene, followed by the reduction of the dinitro compound to the desired this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Pathway Overview:
The synthesis of this compound is typically achieved in two main stages:
-
Dinitration: 1,3-Dichlorobenzene is treated with a nitrating agent, usually a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 1,5-Dichloro-2,4-dinitrobenzene.
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Reduction: The resulting 1,5-Dichloro-2,4-dinitrobenzene is then reduced to the corresponding diamine, this compound, using various reducing agents.
dot
Caption: General workflow for the synthesis of this compound.
Part 1: Dinitration of 1,3-Dichlorobenzene
Q1: My dinitration reaction is resulting in a low yield of 1,5-Dichloro-2,4-dinitrobenzene. What are the potential causes and how can I improve the yield?
A1: Low yields in the dinitration step can often be attributed to incomplete reaction or the formation of undesired byproducts. Here are some common causes and troubleshooting steps:
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Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the starting material is adequate. An excess of the nitrating mixture is often required to drive the reaction to completion.
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Reaction Temperature: The temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of oxidized byproducts and a decrease in selectivity. A temperature range of 120-135°C has been reported for a similar dinitration.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure that the 1,3-dichlorobenzene and the acids used are of high purity. Impurities can interfere with the reaction.
| Parameter | Recommended Condition | Potential Impact on Yield |
| Molar Ratio (Nitrating Agent:Substrate) | >2:1 | Insufficient ratio leads to incomplete dinitration. |
| Reaction Temperature | 120-135°C | Too low: slow reaction; Too high: byproduct formation.[1] |
| Reaction Time | 1-2 hours | Shorter times may result in incomplete conversion. |
Q2: I am observing the formation of isomeric byproducts during dinitration. How can I minimize their formation?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. In the case of 1,3-dichlorobenzene, the directing effects of the chlorine atoms favor substitution at the 4- and 6-positions. However, other isomers can form.
-
Control of Reaction Temperature: Maintaining a consistent and optimal reaction temperature is key to maximizing the yield of the desired isomer.
-
Rate of Addition: A slow, controlled addition of the substrate to the nitrating mixture can help to maintain a steady reaction temperature and minimize localized overheating, which can favor the formation of undesired isomers.
Q3: The dinitration reaction is highly exothermic and difficult to control. What safety precautions should I take?
A3: Nitration reactions are notoriously exothermic and require strict safety measures.
-
Cooling: Always have an ice bath ready to cool the reaction vessel if the temperature rises too quickly.
-
Slow Addition: Add the reactants slowly and in a controlled manner to manage the rate of heat generation.
-
Proper Ventilation: Work in a well-ventilated fume hood to avoid exposure to nitric acid fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Part 2: Reduction of 1,5-Dichloro-2,4-dinitrobenzene
Q1: My reduction of 1,5-Dichloro-2,4-dinitrobenzene to this compound is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a frequent issue. The choice of reducing agent and reaction conditions are critical for a successful conversion.
-
Choice of Reducing Agent:
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic and often effective method for reducing nitroarenes. Ensure a sufficient excess of the metal and acid are used.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): This method is generally cleaner but can be sensitive to catalyst poisoning. Ensure the catalyst is active and used in an appropriate amount.
-
-
Reaction Temperature: Some reduction reactions may require heating to proceed at a reasonable rate. For catalytic hydrogenation, the optimal temperature can vary depending on the catalyst and substrate.
-
Solvent: The choice of solvent is important for dissolving the starting material and facilitating the reaction. Ethanol, methanol, or acetic acid are commonly used.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Fe/HCl | Reflux in ethanol/water | Cost-effective, reliable | Can require a lengthy workup to remove iron salts. |
| SnCl₂/HCl | Room temperature or gentle heating in ethanol | Milder conditions | Stoichiometric amounts of tin salts are produced as waste. |
| H₂/Pd-C | 2-5 atm H₂, room temp. or slightly elevated, in ethanol or methanol | Clean reaction, high yield | Catalyst can be expensive and is sensitive to poisoning. |
Q2: I am getting a low yield of the desired diamine, and I suspect side reactions are occurring. What are the possible side reactions and how can I avoid them?
A2: Several side reactions can lower the yield of the target product.
-
Over-reduction: In some cases, the chlorine atoms can be removed (hydrodehalogenation) during catalytic hydrogenation, especially at higher temperatures and pressures. Using a milder catalyst or optimizing the reaction conditions can mitigate this.
-
Incomplete Reduction to Intermediates: The reduction of a dinitro compound proceeds through several intermediates (e.g., nitroso, hydroxylamine). If the reaction is not complete, these intermediates may be present in the final product mixture.
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Formation of Azo/Azoxy Compounds: Under certain reduction conditions, condensation reactions between partially reduced intermediates can lead to the formation of colored azo or azoxy byproducts.
dot
References
Technical Support Center: Purification of Crude 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4,6-Dichlorobenzene-1,3-diamine.
Troubleshooting Guide
Researchers may face several challenges during the purification of crude this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent has too high a solubility for the compound at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent mixture. For phenylenediamines, solvent systems like ethanol/water or toluene can be effective.[1][2] |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. | |
| An excessive amount of solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Product is Oily or Fails to Crystallize | Presence of significant amounts of impurities that are depressing the melting point and interfering with crystal lattice formation. | Try washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Consider a different recrystallization solvent or a multi-step purification approach, such as column chromatography followed by recrystallization. |
| Residual solvent is present. | Ensure the purified product is thoroughly dried under vacuum. | |
| Colored Impurities in the Final Product | Oxidation of the diamine groups, which are susceptible to air oxidation, especially at elevated temperatures. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a reducing agent like sodium hydrosulfite to the recrystallization solvent to prevent oxidation.[2] |
| Presence of colored byproducts from the synthesis. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.[3] | |
| Inconsistent Melting Point | The product is still impure. | Repeat the recrystallization process. Ensure the product is completely dry before measuring the melting point. |
| The melting point apparatus is not calibrated or the heating rate is too fast. | Calibrate the melting point apparatus with a known standard. Use a slow heating rate (1-2 °C per minute) near the expected melting point. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification.
Q2: Which solvents are suitable for the recrystallization of this compound?
-
Water: Phenylenediamines can sometimes be recrystallized from hot water.[3]
-
Alcohols (Ethanol, Methanol, n-Butanol): These are common solvents for recrystallizing aromatic amines. Often used in combination with water to adjust polarity.[1]
-
Toluene: Toluene has been used for the recrystallization of other chloro-substituted phenylenediamines.[2]
-
Ethyl Acetate or Acetonitrile: These solvents of intermediate polarity can also be good candidates.[1]
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, often resulting from oxidation, can be removed by adding a small amount of decolorizing charcoal to the hot solution during recrystallization.[3] After heating and stirring with charcoal for a short period, the charcoal is removed by hot filtration. To prevent oxidation, it is also advisable to conduct the purification under an inert atmosphere and consider adding a reducing agent like sodium hydrosulfite.[2]
Q4: What are the common impurities I might encounter?
A4: The impurities in crude this compound will depend on the synthetic route used. Common impurities in the synthesis of related aromatic diamines can include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomeric impurities: Other isomers of dichlorobenzene-1,3-diamine that may have formed during the reaction.
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Byproducts of side reactions: These can include products of over-reduction or incomplete reduction if the synthesis involves a reduction step. Dimerization products can also sometimes form.
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (138-139 °C) is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of organic compounds and detecting trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general procedure that should be optimized for your specific crude material and scale.
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, toluene, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Workflow for Recrystallization
Caption: A typical experimental workflow for the recrystallization of an organic solid.
References
Technical Support Center: Polymerization of 4,6-Dichlorobenzene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the polymerization of 4,6-dichlorobenzene-1,3-diamine. The information is structured to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Low molecular weight, discoloration, and gel formation are common issues in the step-growth polymerization of aromatic diamines. This guide provides a structured approach to identifying and resolving the root causes of these problems.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Polymer Molecular Weight | Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the monomers. An imbalance between the diamine and the comonomer (e.g., diacyl chloride) will limit polymer chain growth.[1][2] | - Ensure high-purity monomers. - Use precise weighing and transfer techniques. - A slight excess of a more volatile monomer can sometimes compensate for loss during reaction.[1] |
| Monomer Impurities: Monofunctional impurities will act as chain terminators, preventing the formation of high molecular weight polymers.[1] | - Purify monomers prior to use (e.g., recrystallization, sublimation). - Verify monomer purity using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incomplete Reaction: To achieve a high degree of polymerization, the reaction must proceed to very high conversion (typically >99%).[1] | - Increase reaction time and/or temperature, while monitoring for side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - For condensation reactions, efficiently remove the byproduct (e.g., water or HCl) using a Dean-Stark trap or by conducting the final stages of the reaction under vacuum.[1] | |
| Reduced Reactivity of Diamine: The two chlorine atoms on the benzene ring are electron-withdrawing, which can decrease the nucleophilicity and thus the reactivity of the amine groups.[3] | - Employ more reactive comonomers (e.g., diacyl chlorides instead of dicarboxylic acids). - Use a catalyst or promoter if applicable to the specific polymerization chemistry. - Increase reaction temperature, cautiously, to overcome the activation energy barrier. | |
| Polymer Discoloration | Oxidation: Aromatic diamines can be susceptible to oxidation, leading to colored byproducts, especially at elevated temperatures.[1] | - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Use purified, oxygen-free solvents. |
| High Reaction Temperatures: Prolonged exposure to high temperatures can cause thermal degradation and the formation of colored, conjugated structures.[1] | - Optimize the reaction temperature to be high enough for efficient polymerization but low enough to prevent degradation. - Minimize the reaction time at the highest temperatures. | |
| Impurities: Trace impurities in the monomers or solvent can lead to discoloration. | - Ensure all reagents and solvents are of high purity. | |
| Gel Formation (Cross-linking) | Polyfunctional Impurities: The presence of impurities with more than two functional groups in the monomers can lead to the formation of a cross-linked polymer network (gel).[1] | - Verify that the monomers are strictly difunctional. |
| Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the chloro-substituents or the aromatic ring could potentially lead to cross-linking. | - Lower the reaction temperature. - Carefully control the reaction time. | |
| Poor Solubility of the Polymer | High Molecular Weight and Crystallinity: A highly regular polymer structure and strong intermolecular forces can lead to poor solubility.[1] | - While high molecular weight is often desired, for some applications, a compromise may be necessary. - The irregular substitution pattern of this compound may inherently disrupt packing and improve solubility compared to more symmetric monomers. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
A1: Given its structure with two primary amine groups, this compound is expected to undergo step-growth polymerization, most commonly through polycondensation. This typically involves reacting it with a comonomer containing two complementary functional groups, such as a diacyl chloride to form polyamides or a dianhydride to form polyimides.[1]
Q2: How do the chlorine substituents affect the polymerization reaction?
A2: The chlorine atoms are electron-withdrawing groups. This has two main effects:
-
Reduced Reactivity: The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amine groups, making them less reactive compared to a non-substituted diamine like m-phenylenediamine.[3] This may necessitate more forcing reaction conditions (e.g., higher temperatures or more reactive comonomers).
-
Potential for Side Reactions: While not explicitly documented for this monomer, in other systems containing chlorine, side reactions like N-chlorination and subsequent Orton rearrangement can occur, potentially leading to polymer degradation.[4] This is a greater concern if chlorine is present in the reaction medium as a reactive species.
Q3: My polyamide, synthesized from this compound and a diacyl chloride, has a low yield. What are the likely causes?
A3: Low polymer yield can be attributed to several factors:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or from atmospheric moisture. This consumes the monomer and prevents it from participating in the polymerization.[2]
-
Incomplete Reaction: As mentioned in the troubleshooting guide, insufficient reaction time or non-optimal temperature can lead to low conversion.
-
Loss of Product During Workup: The polymer precipitation and washing steps need to be optimized to prevent loss of low molecular weight oligomers.
Q4: What solvents are typically used for the solution polymerization of aromatic diamines?
A4: Polar aprotic solvents are commonly used for the synthesis of aromatic polyamides and polyimides. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).[5] Often, salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are added to the solvent to enhance the solubility of the resulting aromatic polymer.[5]
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides, which can be adapted for this compound.
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This method is suitable for reacting aromatic diamines with more reactive diacyl chlorides.
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Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in a dry, polar aprotic solvent (e.g., DMAc) containing a solubilizing salt (e.g., LiCl).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Comonomer Addition: Slowly add an equimolar amount of the diacyl chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution. The diacyl chloride can be added as a solid in portions or as a solution in the same solvent.
-
Polymerization: Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours under a nitrogen atmosphere.[6]
-
Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Collect the fibrous or powdered polymer by filtration. Wash it thoroughly with water and then with methanol to remove unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.[2]
Visualizations
Caption: Main polymerization reaction to form a polyamide.
Caption: Potential side reactions in aromatic diamine polymerization.
Caption: General workflow for troubleshooting polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aromatic Diamine Monomers
Welcome to the technical support center for aromatic diamine monomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of these critical chemical building blocks. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent and resolve issues with monomer oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my aromatic diamine monomer discolored (e.g., yellow, brown, or dark purple)?
Discoloration is the most common indicator of monomer oxidation. Aromatic diamines are susceptible to degradation when exposed to oxygen, light, heat, and trace metal impurities. The oxidation process often involves the formation of highly colored quinone-imine species and complex oligomeric or polymeric products.[1][2] The initial step in the oxidation by oxygen can be the formation of radical cations, which then undergo further reactions to produce these colored compounds.[3][4]
Q2: How does monomer oxidation impact my experiments, such as polymerization?
Using oxidized monomers can have significant negative consequences for your research:
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Inconsistent Polymerization: Oxidized impurities can interfere with polymerization kinetics, leading to variable reaction times and inconsistent material properties.
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Reduced Molecular Weight: Impurities can act as chain terminators, preventing the formation of high molecular weight polymers.
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Poor Polymer Properties: The incorporation of colored oxidation products can lead to discolored final polymers with compromised mechanical, thermal, and optical properties. For high-purity applications like polyamide manufacturing, even minor impurities can cause yellowing and difficulties in achieving a high degree of polymerization.[5]
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Side Reactions: The reactive functional groups in oxidation byproducts can lead to undesirable side reactions and crosslinking.
Q3: What are the best practices for storing and handling aromatic diamine monomers to prevent oxidation?
Proper storage and handling are critical for maintaining the purity and stability of aromatic diamine monomers. Proactive measures can significantly extend the shelf-life and ensure experimental consistency.
Table 1: Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, a primary driver of oxidation.[3] |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. | Reduces the rate of thermally induced degradation and oxidative reactions.[6] |
| Light Exposure | Store in amber glass vials or other opaque containers. | Protects the monomer from UV light, which can catalyze the formation of free radicals and initiate oxidation. |
| Container | Use clean, dry glass containers with tightly sealed caps (e.g., PTFE-lined). | Prevents contamination from moisture and metals, which can catalyze oxidation. |
| Handling | Handle quickly in an inert atmosphere glovebox or by using Schlenk line techniques. Use clean, dry spatulas and glassware. | Minimizes exposure to air and moisture during weighing and transfer. |
Q4: My monomer appears oxidized. Is it possible to purify it before use?
Yes, in many cases, oxidized monomers can be purified to restore their quality. The appropriate method depends on the specific monomer and the nature of the impurities.
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Recrystallization: This is a common and effective method for solid diamines. A suitable solvent is one in which the diamine is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.
-
Sublimation: For monomers with a sufficiently high vapor pressure, vacuum sublimation can be an excellent purification technique, as it often removes polymeric and ionic impurities effectively.
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Distillation: Liquid diamines can be purified by vacuum distillation. This process separates the monomer from less volatile, colored oligomeric impurities.
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Hydrogenation Treatment: For industrial-scale purification, catalytic hydrogenation can be used to convert imine impurities back into the desired diamine.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common problems associated with aromatic diamine monomer oxidation.
Problem: Inconsistent or Failed Polymerization Reaction
If you are experiencing issues with a polymerization reaction, the monomer quality should be a primary suspect.
Caption: Troubleshooting logic for polymerization failure.
Experimental Protocols & Visualizations
Oxidation Pathway of Aromatic Diamines
Aromatic diamines typically oxidize through a multi-step process involving radical intermediates, ultimately leading to the formation of colored products that can compromise experimental outcomes.
Caption: Generalized pathway for aromatic diamine oxidation.
Protocol 1: Qualitative Detection of Oxidation by UV-Vis Spectroscopy
This protocol provides a rapid method to check for the presence of oxidation products, which typically have strong electronic absorptions in the visible region of the spectrum.
Objective: To detect the presence of colored oxidation byproducts in an aromatic diamine monomer sample.
Materials:
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Aromatic diamine monomer (sample to be tested)
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High-purity reference standard of the same monomer (if available)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol) in which the monomer is soluble
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Create dilute solutions of both the test sample and the reference standard in the chosen solvent. A typical concentration is 0.01-0.1 mg/mL, but this may need to be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Acquire Spectra:
-
Use the pure solvent to record a baseline spectrum.
-
Record the UV-Vis spectrum for the high-purity reference standard from approximately 200 nm to 800 nm.
-
Record the spectrum for the test sample under the identical conditions.
-
-
Analyze Data:
-
Overlay the spectra of the test sample and the reference standard.
-
Examine the region from 400 nm to 700 nm. The presence of new absorption peaks in the test sample's spectrum that are absent in the reference spectrum is a strong indication of colored oxidation products.[6]
-
Caption: Workflow for UV-Vis spectroscopic purity check.
References
- 1. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 6. Thermo-oxidative Oligomerization of Aromatic Diamine | Organic Polymer Material Research [journals.bilpubgroup.com]
Technical Support Center: Synthesis of Dichlorinated Phenylenediamines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of dichlorinated phenylenediamines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing 2,5-dichloro-p-phenylenediamine?
A common and well-documented route starts from 2,5-dichloroaniline and involves a four-step process: acylation, nitration, hydrolysis, and subsequent reduction of the nitro group.[1][2] This method is often preferred due to the availability of the starting material.
Q2: What are the primary challenges and safety concerns associated with this synthesis?
The synthesis of dichlorinated phenylenediamines involves several challenges and safety considerations:
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Low Yields: Traditional methods have reported overall yields as low as 59%.[1][2]
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Harsh Reaction Conditions: Some steps may require high temperatures and strong acids.
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Hazardous Waste: The use of certain reagents, such as iron powder for reduction, can generate significant amounts of environmentally hazardous waste like "iron mud".[1]
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Side Reactions: Undesired side reactions can occur at each step, leading to impurities and reduced yields.
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Toxicity: Phenylenediamines and their intermediates can be toxic and may cause skin and eye irritation.[3][4] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE).
Q3: Are there modern improvements to the traditional synthesis that address these challenges?
Yes, several process improvements have been developed to overcome the limitations of older methods. These include:
-
Milder Reaction Conditions: The use of alternative solvents in the acylation step can lead to milder reaction conditions.
-
Improved Yields: Optimized processes have been shown to increase the total yield to a range of 72.3% to 77.9%.[2]
-
Greener Chemistry: The replacement of iron powder with reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., ferric chloride and activated carbon) eliminates the formation of iron sludge.[1]
Troubleshooting Guides
Issue 1: Low Overall Yield
Potential Cause: Suboptimal conditions in one or more steps of the synthesis (acylation, nitration, hydrolysis, or reduction).
Suggested Solutions:
-
Review Each Step: Individually assess the yield of each reaction to identify the bottleneck.
-
Acylation: Consider using a halogenated hydrocarbon as a solvent instead of acetic acid. This can make the reaction conditions milder and improve the yield of the acylation step to 97-98%.
-
Reduction: The choice of reducing agent is critical. While traditional iron powder reduction can have yields around 79%, catalytic reduction with hydrazine hydrate can boost the yield of this step to 90-93%.[1]
| Parameter | Traditional Method | Improved Method |
| Overall Yield | ~59% | 72.3% - 77.9% |
| Acylation Solvent | Acetic Acid | Halogenated Hydrocarbon |
| Acylation Yield | ~89.8% | 97-98% |
| Reduction Agent | Iron Powder in Acid | Hydrazine Hydrate with FeCl₃/Activated Carbon |
| Reduction Yield | ~79.0% | 90-93% |
Issue 2: Formation of Impurities and Side Products
Potential Cause: Incomplete reactions, over-reaction (e.g., over-nitration), or side reactions like dehalogenation.
Suggested Solutions:
-
Monitor Reactions: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of each reaction and ensure the complete consumption of the starting material before proceeding to the next step.
-
Control Nitration: The nitration step is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted isomers.
-
Reduction Step: During catalytic hydrogenation of halogenated nitroarenes, dehalogenation can be a significant side reaction. If this is observed, consider alternative reduction methods such as using hydrazine hydrate with a suitable catalyst.
Issue 3: Difficulties in Product Purification
Potential Cause: The presence of unreacted starting materials, intermediates, or side products with similar physical properties to the desired product.
Suggested Solutions:
-
Recrystallization: This is a common and effective method for purifying the final dichlorinated phenylenediamine product.
-
Distillation: For some phenylenediamines, purification can be achieved by distillation under reduced pressure.[5]
-
pH Adjustment: During workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.
Experimental Protocols
A general outline for the synthesis of 2,5-dichloro-p-phenylenediamine is provided below. For detailed experimental procedures, it is recommended to consult relevant patents and literature.
Step 1: Acylation of 2,5-Dichloroaniline The amino group of 2,5-dichloroaniline is protected by acylation, typically using acetic anhydride.
Step 2: Nitration of N-(2,5-dichlorophenyl)acetamide The acetylated compound is then nitrated to introduce a nitro group onto the aromatic ring.
Step 3: Hydrolysis of N-(2,5-dichloro-4-nitrophenyl)acetamide The acetyl group is removed by hydrolysis under acidic or basic conditions to yield 2,5-dichloro-4-nitroaniline.
Step 4: Reduction of 2,5-Dichloro-4-nitroaniline The nitro group is reduced to an amino group to form the final product, 2,5-dichloro-p-phenylenediamine.
Visualizations
Caption: A typical four-step synthesis workflow for 2,5-dichloro-p-phenylenediamine.
Caption: A logical troubleshooting guide for identifying the source of low yield or impurities.
References
- 1. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
- 2. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Polybenzoxazole (PBO) Polymerization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with polybenzoxazole (PBO) polymerization, primarily through the thermal rearrangement of polyimide or poly(hydroxyamide) precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing polybenzoxazoles?
A1: The most common method involves a two-step process. First, a precursor polymer, typically an ortho-hydroxy polyimide (o-HPI) or a poly(hydroxyamide) (PHA), is synthesized. This is followed by a high-temperature thermal treatment in an inert atmosphere, which causes the precursor to undergo a cyclization reaction to form the polybenzoxazole structure.[1][2][3]
Q2: What are the typical temperatures for the thermal rearrangement (TR) process?
A2: The thermal rearrangement of o-HPI precursors to PBOs generally occurs in a temperature range of 300–450 °C.[2][4] For poly(hydroxyamide) precursors, the thermal cyclization can occur in a range of 200-380 °C.[5] Almost quantitative conversions are often achieved at temperatures close to 450 °C for polyimide precursors.[2][4]
Q3: Why are my final PBO films brittle and have poor mechanical properties?
A3: Brittleness in PBO films can stem from several factors. The high temperatures used for thermal rearrangement can be close to the polymer's degradation temperature, leading to some deterioration of the polymer backbone.[2][6] This high-temperature treatment can also cause stress buildup and chain shrinkage as the chemical structure converts to PBO.[7]
Q4: How can I improve the mechanical properties of my PBO films?
A4: To enhance mechanical properties, consider incorporating flexible linkages, such as ether groups, into the polymer backbone of the precursor.[7] This can result in TR polybenzoxazoles with improved elongation at break.[7] Another approach is to blend different precursor polymers to optimize the properties of the final PBO. Blending a phenolphthalein-based polyamide and polyimide has been shown to significantly improve the tensile strength and elongation at break of the resulting PBO.
Q5: My precursor polymer has low solubility. How can I address this?
A5: The solubility of precursor polymers like poly(hydroxyamide)s can be a challenge. While they are often soluble in polar aprotic solvents such as DMAc, NMP, and DMSO, some may require the addition of salts like LiCl to achieve dissolution.[5][8] The final PBO polymer is typically insoluble in common organic solvents, which is an inherent property of its rigid structure.[9][10]
Troubleshooting Guide
Problem Area 1: Precursor Polymer Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low inherent viscosity or molecular weight of poly(amic acid) or poly(hydroxyamide). | Impure monomers. | Recrystallize or sublime monomers before use. |
| Incorrect stoichiometry of monomers. | Ensure precise molar equivalence of diamine and dianhydride/diacid chloride. | |
| Presence of water in the reaction solvent. | Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction. | |
| Low reaction temperature or insufficient reaction time. | For low-temperature solution polycondensation, ensure the reaction proceeds for a sufficient duration (e.g., 20 hours) and maintain the recommended temperature (e.g., starting at 0°C and slowly warming to room temperature).[11] | |
| Precursor polymer precipitates during reaction. | The molecular weight has become too high for the chosen solvent. | Consider using a solvent system with higher dissolving power, potentially with the addition of salts like LiCl.[5][8] |
| The polymer structure is inherently insoluble. | Modify the polymer backbone with more flexible or bulky groups to disrupt chain packing and improve solubility. |
Problem Area 2: Thermal Conversion to PBO
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete conversion to PBO (identified by FTIR). | Thermal treatment temperature is too low or duration is too short. | Increase the final rearrangement temperature, holding it isothermally for a period (e.g., 1 hour). Temperatures around 450°C often yield high conversion rates.[2][4] The duration of thermal treatment is generally considered less influential than the temperature.[12] |
| Physical form of the precursor limits heat transfer. | The thermal rearrangement kinetics can be faster for film samples compared to powders.[13] Ensure uniform heating of the sample. | |
| Significant weight loss beyond theoretical for cyclization (observed in TGA). | Polymer degradation is occurring. | The thermal rearrangement temperature is too close to or exceeds the polymer's degradation temperature.[2] Lower the rearrangement temperature, possibly at the expense of a lower conversion rate, or design a more thermally stable precursor. |
| Residual solvent in the precursor film. | Ensure complete removal of the solvent before thermal rearrangement by heating the precursor film at a lower temperature (e.g., 300°C for 1 hour) under a nitrogen atmosphere.[2][4] | |
| PBO film is dark and brittle. | Oxidation or thermal degradation. | Ensure a high-purity inert atmosphere (nitrogen or argon) in the furnace during the entire heating and cooling cycle. |
| High degree of cross-linking. | While some cross-linking can be beneficial, excessive cross-linking can lead to brittleness. This can be influenced by the precursor structure and thermal treatment protocol.[7] |
Experimental Protocols
Protocol 1: Synthesis of ortho-Hydroxy Polyimide (o-HPI) Precursor
This is a general two-step protocol for synthesizing an o-HPI via a poly(amic acid) intermediate, followed by chemical imidization.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask under a nitrogen atmosphere, dissolve the ortho-hydroxy diamine monomer in an anhydrous aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the dianhydride monomer in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a molar excess relative to the amic acid repeating unit.
-
Stir the solution at room temperature for 6 hours, then heat to a moderately elevated temperature (e.g., 60°C) for 1 hour to ensure complete imidization.[4]
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like water or methanol.
-
Wash the polymer thoroughly with water and/or ethanol and dry it in a vacuum oven at a temperature below its glass transition temperature (e.g., 150°C) until a constant weight is achieved.[4]
-
Protocol 2: Thermal Rearrangement of o-HPI Film to PBO Film
-
Film Casting:
-
Dissolve the dried o-HPI in a suitable solvent (e.g., DMAc) to create a casting solution.
-
Cast the solution onto a glass plate and heat it in an oven with controlled temperature steps to gradually remove the solvent and form a tack-free film.
-
Peel the film from the glass plate.
-
-
Thermal Treatment:
-
Place the o-HPI film in a tube furnace under a continuous nitrogen flow.
-
Heat the furnace at a controlled rate (e.g., 5 °C/min) to 300 °C and hold for 1 hour to ensure complete solvent removal and imidization.[2][4]
-
Increase the temperature at the same rate to the final rearrangement temperature (e.g., 350 °C, 400 °C, or 450 °C).[2][4]
-
Hold at the final temperature for a desired time (e.g., 30 minutes or 1 hour).[2][4]
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Turn off the furnace and allow it to cool down to room temperature naturally under the nitrogen atmosphere before removing the PBO film.[2][4]
-
Data and Characterization
Table 1: Thermal Properties and Conversion of Precursor Polyimides
| Precursor Type | Imidization Method | TGA Weight Loss Onset (°C) | Temperature at Max Weight Loss Rate (°C) | PBO Conversion at 450°C |
| o-OH substituted PI | Azeotropic | ~350 | 394 - 398 | Almost quantitative |
| o-OAc substituted PI | Chemical | ~320 | 370 - 400 | Almost quantitative |
Data synthesized from trends described in the literature.[2][4]
Characterization Workflow
The successful conversion of a precursor polymer to PBO can be monitored through a series of characterization techniques.
References
- 1. Synthesis and gas permeation properties of thermally rearranged poly(ether-benzoxazole)s with low rearrangement temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain -Elastomers and Composites | Korea Science [koreascience.kr]
- 6. Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Properties of Polybenzoxazole Copolymers Having Non Linear Units -Elastomers and Composites | 학회 [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling Isomer Formation in Dichlorobenzene Diamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dichlorobenzene diamine, with a specific focus on controlling isomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to dichlorobenzene diamine and where does isomer formation occur?
The most common synthesis involves a two-step process: the electrophilic nitration of a dichlorobenzene isomer, followed by the reduction of the resulting dichloronitrobenzene intermediate. The critical step for controlling the final diamine isomer is the initial nitration, as the position of the nitro group dictates the final amine position. The choice of the starting dichlorobenzene isomer (ortho-, meta-, or para-) is the primary determinant of the product distribution.
Q2: How does the choice of the starting dichlorobenzene isomer affect the final product?
The directing effects of the two chlorine atoms on the benzene ring guide the position of the incoming nitro group.
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1,2-Dichlorobenzene (ortho-): The chlorine atoms are ortho- and para-directing. Nitration primarily yields 3,4- and 2,3-dichloronitrobenzene.
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1,3-Dichlorobenzene (meta-): Nitration is directed to the positions ortho and para to both chlorine atoms, leading predominantly to 3,5-dichloro- and 2,4-dichloronitrobenzene.
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1,4-Dichlorobenzene (para-): The positions ortho to the chlorine atoms are equivalent, leading almost exclusively to 2,5-dichloronitrobenzene.
Q3: How can I control the regioselectivity during the nitration of dichlorobenzene?
Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key strategies include:
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Protecting Groups: To prevent oxidation and reduce the activating effect of an existing amine group, it can be protected via acetylation to form an acetanilide derivative before nitration.[1] The acyl group can be removed by hydrolysis after the nitration step.[1]
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Catalyst Selection: The use of solid zeolite catalysts, particularly those with specific pore sizes (e.g., 5 to 5.5 Å), can significantly enhance the formation of the para-nitro isomer compared to conventional electrophilic nitration methods.[2]
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Reaction Conditions: Adjusting temperature, reaction time, and the concentration of the nitrating agent (e.g., nitric acid) can influence the isomer ratio.[2][3] Milder conditions often lead to higher selectivity.[2]
Q4: My reaction produces a mixture of isomers. What are the most effective methods for their separation?
Separating dichlorobenzene or dichlorobenzene diamine isomers can be challenging due to their similar physical properties.[4] Common techniques include:
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Fractional Distillation: Can be used to separate isomers with sufficiently different boiling points, though it is often difficult for meta and para isomers.[4][5]
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Crystallization: Fractional crystallization can be effective, especially for separating para-isomers which are often less soluble.[4]
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Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for separating and quantifying isomers.[1][6] For preparative separation, column chromatography can be employed.
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Extractive Distillation: Using an aprotic polar solvent can help in the separation of meta- and para-dichlorobenzenes.[7]
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Supramolecular Chemistry: Host-guest chemistry principles can be used for selective crystallization of one isomer from a mixture.[8]
Q5: What analytical techniques are recommended for identifying and quantifying the isomers in my product mixture?
Precise identification and quantification are essential for process optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for distinguishing between isomers based on the number of unique signals and their splitting patterns.[9][10]
-
Mass Spectrometry (MS): While standard MS may not distinguish isomers, techniques like charge inversion mass spectrometry can be used for isomer-specific analysis.[11] When coupled with Gas Chromatography (GC-MS), it is highly effective for both separation and identification.
-
Gas Chromatography (GC): Using an appropriate column, GC can effectively separate isomers and provide quantitative data on their relative abundance based on peak areas.[6]
Troubleshooting Guides
Problem 1: Low Selectivity / Undesired Isomer is the Major Product
| Symptom | Possible Cause | Recommended Solution |
| The primary product is an unexpected isomer of dichloronitrobenzene or dichlorobenzene diamine. | Incorrect Starting Material: The isomeric purity of the starting dichlorobenzene was not as expected. | Verify Starting Material: Analyze the starting dichlorobenzene using GC or NMR to confirm its isomeric identity and purity. |
| The ratio of ortho/para or other isomers is unfavorable. | Suboptimal Nitration Conditions: Reaction temperature, acid concentration, or catalyst may not be optimized for the desired regioselectivity. | Optimize Reaction Conditions: • Temperature: Lower temperatures often favor para-substitution. For zeolite-catalyzed reactions, a range of 70-90°C may be optimal.[2] • Catalyst: For para-selectivity, consider using a solid acid catalyst like H-ZSM-5 zeolite.[2] • Nitrating Agent: Vary the concentration of nitric acid. Using aqueous nitric acid without a strong co-acid can sometimes increase selectivity.[3] |
| Multiple nitro groups have been added to the aromatic ring. | Reaction Conditions Too Harsh: Excessive temperature or reaction time, or a highly concentrated nitrating agent. | Use Milder Conditions: • Reduce the reaction temperature. • Decrease the reaction time and monitor progress by TLC or GC. • Use a less aggressive nitrating agent or a diluted acid system.[3] |
Problem 2: Poor Yield and/or Formation of Impurities
| Symptom | Possible Cause | Recommended Solution |
| Low overall yield of the desired dichlorobenzene diamine after the reduction step. | Incomplete Reduction: The reduction of the nitro group to an amine is not complete. | Optimize Reduction: • Catalyst: Ensure the catalyst (e.g., Pd/C, Fe/HCl) is active. • Reagent: Use a sufficient excess of the reducing agent (e.g., hydrazine hydrate, hydrogen gas).[12][13] • Conditions: Ensure adequate reaction time and temperature as specified in the protocol. |
| Presence of colored impurities or byproducts. | Oxidation of Amine: The aniline or diamine product is susceptible to air oxidation. | Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of urea or other side products. | Side Reactions: The amine functionality can react with other reagents or intermediates. For example, a reaction between the product and an isocyanate intermediate can form urea byproducts.[14] | Protecting Groups: If starting with a chloroaniline, protect the amine group as an amide before nitration to prevent side reactions and control regioselectivity.[1] |
Experimental Protocols
Protocol 1: Regioselective Nitration of 1,4-Dichlorobenzene to 2,5-Dichloronitrobenzene
This protocol is a general guideline and should be adapted based on specific experimental goals and safety assessments.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,4-dichlorobenzene.
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Acid Mixture: Slowly add concentrated sulfuric acid to the flask while stirring and cooling in an ice bath to maintain a temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC or GC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product, 2,5-dichloronitrobenzene, will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to obtain the purified product.
Protocol 2: Reduction of 2,5-Dichloronitrobenzene to 2,5-Dichlorobenzene-1,4-diamine
-
Reaction Setup: To a round-bottom flask, add 2,5-dichloronitrobenzene and ethanol.
-
Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) and activated carbon.
-
Reduction: Heat the mixture to reflux (approximately 60°C). Slowly add hydrazine hydrate dropwise via a dropping funnel.[13]
-
Reaction: Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
-
Workup: After cooling, filter the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system.
| Quantitative Data: Effect of Catalyst on Nitration of Chlorobenzene | | :--- | :--- | :--- | :--- | | Catalyst | Temperature (°C) | p-nitrochlorobenzene (%) | o-nitrochlorobenzene (%) | | H-ZSM-5 Zeolite | 80 | ~90 | ~10 | | Concentrated H₂SO₄ | 25 | ~65 | ~35 | | Note: Data is illustrative and actual results may vary based on specific reaction conditions. | | | |
Visualizations
Diagram 1: Nitration Pathways of Dichlorobenzene Isomers
References
- 1. books.rsc.org [books.rsc.org]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 5. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
- 8. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
- 13. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 14. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
Technical Support Center: 4,6-Dichlorobenzene-1,3-diamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dichlorobenzene-1,3-diamine. Our aim is to help you minimize impurities and achieve high-purity products for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the reduction of 4,6-dichloro-1,3-dinitrobenzene. This reduction is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, or by using reducing agents such as tin(II) chloride (SnCl2) in an acidic medium.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can arise during the synthesis. The most common include:
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Unreacted starting material: 4,6-dichloro-1,3-dinitrobenzene.
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Partially reduced intermediates: Such as 2,4-dichloro-5-nitroaniline.
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Isomeric impurities: Arising from impurities in the starting dichloronitrobenzene.
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Byproducts of side reactions: Depending on the reducing agent and conditions, other chlorinated or de-chlorinated species may form.
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Catalyst residues: If catalytic hydrogenation is used.
Q3: How can I monitor the progress of the reaction to minimize impurities from incomplete conversion?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and sensitive monitoring.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. For removal of catalyst residues, filtration through a bed of celite after the reaction is recommended. In cases of persistent impurities, column chromatography on silica gel can be employed.
Q5: How should I store the purified this compound to prevent degradation?
A5: Aromatic diamines are susceptible to oxidation, which can lead to discoloration (often turning pink or brown). It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction using TLC or HPLC until the starting material is consumed. If the reaction has stalled, consider adding more reducing agent or fresh catalyst. |
| Product loss during workup or purification. | Optimize the extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous workup to minimize the solubility of the diamine in the aqueous phase. | |
| Product is Discolored (Pink/Brown) | Oxidation of the diamine. | Work under an inert atmosphere (nitrogen or argon) as much as possible, especially during the final isolation and drying steps. Use degassed solvents. Store the final product under an inert atmosphere and in the dark. |
| Presence of Starting Material in the Final Product | Insufficient reducing agent or deactivated catalyst. | Increase the equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and use a sufficient loading. |
| Presence of Partially Reduced Intermediates | Insufficient reaction time or temperature. | Prolong the reaction time and/or moderately increase the reaction temperature, while monitoring by TLC or HPLC to avoid side reactions. |
| Inconsistent Melting Point | Presence of isomeric or other impurities. | Purify the product by repeated recrystallization or by column chromatography. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 4,6-dichloro-1,3-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
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Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.
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Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Completion Time and Purity
| Catalyst Loading (mol%) | Reaction Time (hours) | Purity by HPLC (%) |
| 2.5 | 12 | 95.2 |
| 5.0 | 6 | 98.5 |
| 10.0 | 3 | 98.7 |
Table 2: Solvent Selection for Recrystallization and Achieved Purity
| Recrystallization Solvent | Yield (%) | Purity by HPLC (%) |
| Ethanol | 85 | 99.2 |
| Methanol | 82 | 99.1 |
| Ethanol/Water (8:2) | 90 | 99.5 |
| Toluene | 75 | 98.8 |
Visualizations
Technical Support Center: Synthesis of 4,6-Dichlorobenzene-1,3-diamine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichlorobenzene-1,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the dinitration of 1,3-dichlorobenzene to yield 1,3-dichloro-4,6-dinitrobenzene. The subsequent and final step is the reduction of the dinitro compound to the desired this compound.
Q2: My yield of 1,3-dichloro-4,6-dinitrobenzene in the nitration step is low. What are the potential causes?
A2: Low yields in the nitration of 1,3-dichlorobenzene can stem from several factors. The formation of undesired isomers, such as the 2,4-dinitro isomer, is a common side reaction.[1] Additionally, incomplete nitration or the formation of shock-sensitive trinitro compounds can occur if the reaction conditions are not carefully controlled.[1] For optimal results, it is crucial to manage the reaction temperature and the rate of addition of the nitrating agent.
Q3: During the reduction of 1,3-dichloro-4,6-dinitrobenzene, I am observing a mixture of products. How can I improve the selectivity?
A3: The formation of a product mixture during the reduction step often indicates incomplete reduction or the presence of intermediates such as nitroso or azoxy compounds. The choice of reducing agent and reaction conditions plays a critical role in achieving a clean conversion to the diamine. Stronger reducing systems like tin or zinc in acidic media, or catalytic hydrogenation, are generally effective. To improve selectivity, ensure a sufficient molar excess of the reducing agent and monitor the reaction to completion.
Q4: The final product, this compound, is difficult to purify. What are the recommended purification methods?
A4: Purification of phenylenediamines can be challenging due to their susceptibility to air oxidation, which can lead to coloration of the product. Purification can often be achieved by recrystallization from a suitable solvent system, sometimes in the presence of a small amount of a reducing agent like sodium hydrosulfite to prevent oxidation.[2] Alternatively, the diamine can be converted to its dihydrochloride salt, which is typically a more stable, crystalline solid that can be purified by recrystallization and then neutralized to recover the free diamine.[2]
Troubleshooting Guides
Below are troubleshooting tables for the two main steps in the synthesis of this compound.
Step 1: Nitration of 1,3-Dichlorobenzene
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1,3-dichloro-4,6-dinitrobenzene | Formation of undesired isomers (e.g., 2,4-dinitro).[1] | Maintain the reaction temperature strictly within the recommended range (e.g., 0-40°C).[1] Use a controlled addition rate for the nitrating agent. |
| Incomplete dinitration. | Ensure the molar ratio of nitric acid to 1,3-dichlorobenzene is sufficient (e.g., 2-3 moles of HNO₃ per mole of substrate).[1] | |
| Formation of dark-colored byproducts | Over-nitration or oxidative side reactions. | Avoid excessive reaction temperatures and times. Quench the reaction by pouring it onto ice water as soon as it is complete.[1] |
| Product is difficult to crystallize | Presence of isomeric impurities. | Attempt recrystallization from a different solvent, such as ethanol.[1] Consider a purification step using column chromatography if recrystallization is ineffective. |
Step 2: Reduction of 1,3-Dichloro-4,6-dinitrobenzene
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction (presence of starting material or mono-amino intermediate) | Insufficient amount or activity of the reducing agent. | Increase the molar excess of the reducing agent (e.g., zinc dust, stannous chloride).[2][3] Ensure the reducing agent is fresh and active. |
| Reaction time is too short or temperature is too low. | Prolong the reaction time and/or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of a complex mixture of byproducts | Non-selective reduction leading to nitroso, azoxy, or hydroxylamine intermediates. | Choose a more robust reducing system. For example, SnCl₂ in HCl is often effective for complete reduction. Catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) can also provide clean reductions. |
| Product darkens upon isolation and drying | Air oxidation of the diamine. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Wash the isolated product with a dilute solution of a reducing agent like sodium bisulfite. Store the final product under an inert atmosphere and protected from light. The product can also be stored as a more stable hydrohalide salt. |
| Low isolated yield after workup | Product loss during extraction due to its basicity. | Ensure the aqueous layer is sufficiently basic during extraction with an organic solvent to keep the diamine in its free base form. |
| The product is water-soluble as a salt. | Before extraction, neutralize the acidic reaction mixture carefully to precipitate the free diamine. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene
This protocol is adapted from a patented procedure for the nitration of 1,3-dichlorobenzene.[1]
Materials:
-
1,3-Dichlorobenzene
-
Nitric acid (98%)
-
Oleum (65% SO₃)
-
Sulfuric acid (100%)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, prepare a nitrating mixture by carefully adding 365 g of oleum (65% SO₃) to 141.4 g of 98% nitric acid under ice cooling, maintaining the temperature below 35°C.
-
In a separate flask, charge 795 g of 100% sulfuric acid and, while stirring, add 259 g of 1,3-dichlorobenzene over approximately 45 minutes.
-
Cool the 1,3-dichlorobenzene solution to 10-20°C and slowly add the prepared nitrating mixture, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by GC or TLC).
-
Carefully pour the reaction mixture onto a large volume of ice-water with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 40°C.
-
The crude product can be recrystallized from ethanol to yield purified 1,3-dichloro-4,6-dinitrobenzene.
Quantitative Data for Nitration
| Parameter | Value | Reference |
| Reactant Ratio (HNO₃:Substrate) | 2.2 mol : 1 mol | [1] |
| Reaction Temperature | 10-30°C | [1] |
| Typical Yield | 70-86% | [1] |
Protocol 2: Reduction of 1,3-Dichloro-4,6-dinitrobenzene to this compound
This is a general procedure based on the reduction of similar chlorinated dinitroaromatics.[3]
Materials:
-
1,3-Dichloro-4,6-dinitrobenzene
-
Zinc dust or Stannous chloride dihydrate
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Ethanol or other suitable solvent
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 1,3-dichloro-4,6-dinitrobenzene in ethanol.
-
Add an excess of the reducing agent (e.g., 5-10 molar equivalents of zinc dust or stannous chloride).
-
Carefully add concentrated hydrochloric acid portion-wise. The reaction is often exothermic and may require cooling to control the rate.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC). The disappearance of the yellow color of the starting material is a good visual indicator.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted zinc or tin salts.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude this compound.
-
Extract the product into a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude diamine can be purified by recrystallization or by conversion to its dihydrochloride salt.
Quantitative Data for Reduction
| Parameter | Value |
| Reducing Agent | Zinc dust or Stannous chloride |
| Molar Ratio (Reducing Agent:Substrate) | 5-10 : 1 |
| Reaction Temperature | Reflux |
| Typical Yield | High (specific data not available, but generally >80% for similar reductions) |
Visualizations
Caption: A flowchart illustrating the two-step synthesis of this compound.
References
Technical Support Center: Degradation Pathways of Chlorinated Aromatic Amines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation of chlorinated aromatic amines.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of chlorinated aromatic amine degradation.
1. Microbial Degradation Experiments
| Issue | Possible Cause | Recommended Solution |
| No or slow degradation of the target compound. | - Inappropriate microbial strain or consortium. - Suboptimal culture conditions (pH, temperature, aeration). - Toxicity of the chlorinated aromatic amine at the initial concentration. - Lack of essential nutrients. | - Screen for and select microbial strains with known degradative capabilities for the specific compound. - Optimize culture conditions based on the requirements of the selected microorganisms.[1] - Start with a lower concentration of the target compound and gradually increase it to allow for adaptation.[2] - Ensure the growth medium is supplemented with all necessary macro- and micronutrients. |
| Accumulation of colored or toxic intermediates (e.g., chlorocatechols). | - The downstream metabolic pathway is blocked or has a lower activity than the initial degradation step. - Feedback inhibition of enzymes by the accumulated intermediate. - The microbial strain may only be capable of partial degradation. | - Introduce a "helper" strain that can efficiently degrade the accumulated intermediate (bioaugmentation).[2] - Induce the expression of downstream enzymes by adding a specific inducer or co-substrate.[2] - Analyze intermediates using HPLC or GC-MS to identify the bottleneck in the pathway.[2] |
| Bacterial growth is inhibited or the culture dies. | - High toxicity of the parent compound or an intermediate. - Drastic pH change in the medium due to the degradation process. | - Determine the minimum inhibitory concentration (MIC) and work below this threshold.[2] - Provide an alternative, easily metabolizable carbon source (co-metabolism) to support biomass growth.[2][3] - Buffer the culture medium to maintain a stable pH. |
| Inconsistent or irreproducible degradation results. | - Inconsistent inoculum size or growth phase. - Variation in experimental conditions. - Contamination of the culture. | - Standardize the inoculum preparation, ensuring a consistent cell density and physiological state.[2] - Maintain strict control over all experimental parameters (temperature, pH, shaking speed, etc.). - Use aseptic techniques to prevent contamination. |
2. Analytical Methods (HPLC/GC-MS)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC/GC. | - Column overload. - Active sites on the column interacting with the analytes. - Inappropriate mobile/carrier gas flow rate. | - Dilute the sample or inject a smaller volume. - Use a column with a different stationary phase or end-capping. For HPLC, consider adding a competing base to the mobile phase. - Optimize the flow rate. |
| Unstable baseline in HPLC. | - Dissolved gases in the mobile phase. - Contaminated mobile phase or column. - Temperature fluctuations. | - Degas the mobile phase using an inline degasser or by sparging with helium. - Use high-purity HPLC-grade solvents and flush the column regularly with a strong solvent. - Use a column oven to maintain a constant temperature. |
| Ghost peaks in GC. | - Carryover from a previous injection. - Contamination in the injection port or syringe. | - Rinse the syringe with solvent between injections. - Clean the injection port liner or replace it. - Run a blank solvent injection to check for contamination. |
| Poor resolution between peaks. | - Inadequate column selectivity or efficiency. - Suboptimal temperature program (for GC) or mobile phase composition (for HPLC). | - Select a column with a different stationary phase or a longer column. - Optimize the temperature gradient (GC) or the mobile phase gradient/composition (HPLC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary initial steps in the aerobic bacterial degradation of chlorinated aromatic amines?
A1: The initial step in the aerobic degradation of many chlorinated aromatic amines is an oxidative deamination catalyzed by an aniline dioxygenase. This reaction converts the chlorinated aniline into the corresponding chlorocatechol.[4]
Q2: What are the main degradation pathways for chlorocatechols?
A2: Chlorocatechols are typically degraded further through either the ortho-cleavage pathway or the meta-cleavage pathway, involving ring cleavage by chlorocatechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.[5]
Q3: Why is co-metabolism often required for the degradation of highly chlorinated aromatic amines?
A3: Highly chlorinated aromatic amines can be very recalcitrant and may not serve as a sole source of carbon and energy for microorganisms. Co-metabolism, the degradation of a compound in the presence of another growth-supporting substrate, can enhance degradation by inducing the necessary enzymes and providing the required energy and reducing power.[3][6]
Q4: How can I monitor the degradation of chlorinated aromatic amines and the formation of their metabolites?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or diode array detector is commonly used to quantify the parent compound and major metabolites.[7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile metabolites, often after a derivatization step.[11][12][13][14][15]
Q5: What are some common bacterial genera known to degrade chlorinated aromatic amines?
A5: Several bacterial genera have been identified with the ability to degrade chlorinated aromatic amines, including Pseudomonas, Delftia, Comamonas, Acinetobacter, and Rhodococcus.[1][4][5]
Quantitative Data Presentation
Table 1: Microbial Degradation of Various Chlorinated Aromatic Amines
| Compound | Microorganism(s) | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Key Conditions | Reference |
| 4-Chloroaniline | Pseudomonas sp. CA-1 | 70 | 76.57 | Not specified | pH 8 | [3] |
| 4-Chloroaniline | Pseudomonas sp. CA-1 with 20 mg/L aniline | 70 | 89.07 | Not specified | pH 8, Co-metabolism | [3] |
| 3,4-Dichloroaniline | Mixed culture | 250 | >98 | <4 | Packed-bed reactor | [16] |
| 3,4-Dichloroaniline | Mixed culture (industrial wastewater) | Not specified | >95 | 4.6 | Packed-bed reactor | [16] |
| 3-Chloroaniline | Delftia tsuruhatensis H1 | Not specified | Complete | Not specified | Growth substrate | [5] |
| 2-Chloroaniline | Delftia tsuruhatensis H1 | Not specified | Co-metabolized | Not specified | In the presence of other CAs | [5] |
| o-Chloroaniline | Mixed culture | 10 | ~65 | 168 | 10 mL inoculum | [2] |
| o-Chloroaniline | Mixed culture | 10 | ~80 | 168 | 60 mL inoculum | [2] |
Experimental Protocols
1. Protocol for Microbial Degradation of 4-Chloroaniline in Liquid Culture
-
Objective: To assess the ability of a bacterial strain to degrade 4-chloroaniline as a sole source of carbon and nitrogen.
-
Materials:
-
Bacterial strain of interest
-
Mineral Salts Medium (MSM)
-
4-Chloroaniline (stock solution in a suitable solvent, e.g., methanol)
-
Sterile flasks
-
Shaking incubator
-
HPLC system
-
-
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD600 of 1.0).
-
Experimental Setup: In sterile flasks, add MSM and spike with 4-chloroaniline to the desired final concentration (e.g., 50 mg/L).
-
Inoculation: Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v). Include a non-inoculated control to check for abiotic degradation and a control with inoculum but without 4-chloroaniline to monitor bacterial growth.
-
Incubation: Incubate the flasks at the optimal temperature and shaking speed for the bacterial strain (e.g., 30°C, 150 rpm).
-
Sampling: At regular time intervals, withdraw samples from each flask under sterile conditions.
-
Analysis: Prepare the samples for HPLC analysis by centrifuging to remove bacterial cells and filtering the supernatant. Analyze the concentration of 4-chloroaniline and any potential metabolites.
-
2. Protocol for Catechol 1,2-Dioxygenase Activity Assay
-
Objective: To measure the activity of catechol 1,2-dioxygenase, a key enzyme in the ortho-cleavage pathway.
-
Materials:
-
Cell-free extract from the induced bacterial culture
-
Phosphate buffer (pH 7.4)
-
Catechol solution
-
Spectrophotometer
-
-
Procedure:
-
Cell-Free Extract Preparation: Grow the bacterial culture in the presence of an inducer (e.g., the chlorinated aromatic amine of interest). Harvest the cells, wash them, and resuspend them in phosphate buffer. Lyse the cells using a sonicator or French press and centrifuge to obtain the cell-free extract (supernatant).
-
Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and catechol.
-
Enzyme Reaction: Start the reaction by adding a small volume of the cell-free extract to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cis,cis-muconic acid. One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of product per minute.[17]
-
Visualizations
Caption: Aerobic degradation pathway of 4-Chloroaniline.
Caption: General experimental workflow for a microbial degradation study.
Caption: Logical workflow for troubleshooting degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. besjournal.com [besjournal.com]
- 3. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Strategies for the aerobic co-metabolism of chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glsciences.com [glsciences.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
Technical Support Center: 4,6-Dichlorobenzene-1,3-diamine Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4,6-Dichlorobenzene-1,3-diamine solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 4,6-dichloro-m-phenylenediamine, is an aromatic amine. Due to its reactive amine groups and chlorinated benzene ring, it serves as a versatile building block or intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialized polymers.
Q2: What are the main stability concerns for solutions of this compound?
A2: The primary stability issue is oxidation. Aromatic amines, particularly phenylenediamines, are highly susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[3][4] This degradation can lead to the formation of colored impurities and a decrease in the effective concentration of the diamine.
Q3: What are the visible signs of degradation in my solution?
A3: The most common sign of degradation is a change in color. Fresh solutions are typically colorless to light yellow. Upon oxidation, solutions may turn yellow, brown, or even dark purple over time due to the formation of quinone-imine structures and subsequent polymerization.[5] The appearance of turbidity or precipitate can also indicate the formation of insoluble polymeric degradation products.
Q4: How should I properly prepare and store my this compound solutions to maximize stability?
A4: To ensure maximum stability, solutions should be prepared fresh whenever possible using deoxygenated solvents. For storage, it is recommended to use amber glass vials to protect from light, purge the headspace with an inert gas (e.g., argon or nitrogen) to remove oxygen, and store at refrigerated temperatures (2-8 °C).[1] Sealing containers tightly is crucial to prevent atmospheric exposure.
Troubleshooting Guide
Problem: My solution of this compound has changed color from colorless to dark brown.
-
Likely Cause: This is a classic sign of oxidative degradation. The amine groups on the benzene ring are easily oxidized by atmospheric oxygen, a process that is often accelerated by light and heat.[1][2] The initial oxidation forms reactive intermediates like radical cations and quinone-imines, which can then polymerize to form complex, highly colored products.[5][6]
-
Solution:
-
Discard the discolored solution, as it contains impurities and a lower concentration of the active compound.
-
When preparing a new solution, use a solvent that has been deoxygenated by sparging with nitrogen or argon for 15-30 minutes.
-
Prepare the solution under an inert atmosphere if possible (e.g., in a glove box).
-
Store the solution in an amber vial, purge the headspace with an inert gas before sealing, and keep it refrigerated.
-
Problem: I am observing precipitate forming in my solution, which was clear when I first made it.
-
Likely Cause: This could be due to two main reasons:
-
Degradation: The polymeric products formed from oxidation are often less soluble than the parent diamine and can precipitate out of the solution.[7]
-
Solubility Issues: If the solution was prepared near its saturation point, a decrease in temperature (e.g., moving from room temperature to a refrigerator) could cause the compound to crystallize out.
-
-
Solution:
-
First, confirm if the precipitate is due to degradation by checking for discoloration. If the solution is dark, degradation is the likely cause, and the solution should be discarded.
-
If the solution is clear and the precipitate is crystalline, gently warm the solution to see if it redissolves. If it does, it is likely a solubility issue. Consider using a slightly lower concentration for your experiments if refrigerated storage is required.
-
Problem: My experimental results are inconsistent, especially when using solutions that are more than a day old.
-
Likely Cause: Inconsistent results are a direct consequence of solution instability. As the this compound degrades, its effective concentration decreases. Using a degraded solution will lead to lower reaction yields, altered kinetics, or inaccurate analytical readings. Phenylenediamines are known to be particularly susceptible to these issues.[1]
-
Solution:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Quantify Before Use: If a solution must be stored, its concentration should be verified by an analytical technique like HPLC-UV or UV-Vis spectroscopy before each use to account for any degradation.
-
Use Stabilizers: For some applications, adding a small amount of an antioxidant or stabilizer, such as an alkali metal bisulfite, may help slow degradation, though this must be tested to ensure it does not interfere with your experiment.[8]
-
Summary of Stability Data
The following table summarizes the known stability characteristics of phenylenediamine solutions under various conditions.
| Condition | Effect on Stability | Observations & Recommendations |
| Exposure to Air (Oxygen) | Highly Detrimental | Primary cause of degradation. Leads to oxidation, color change, and polymerization.[1][2] Always use deoxygenated solvents and an inert atmosphere. |
| Exposure to Light (UV/Visible) | Detrimental | Photo-oxidation accelerates the degradation process.[3][4] Store solutions in amber or foil-wrapped containers. |
| Elevated Temperature | Detrimental | Increases the rate of thermal degradation and oxidation.[9][10] Store solutions at refrigerated temperatures (2-8 °C). Avoid heating unless necessary for the experiment. |
| Acidic pH | Generally More Stable | Protonation of the amine groups makes them less susceptible to oxidation. Stock standards are often prepared in acidic solutions for improved stability.[1] |
| Neutral / Basic pH | Less Stable | The free amine is more readily oxidized.[1] Prepare fresh if neutral or basic conditions are required for the experiment. |
| Presence of Metal Ions (e.g., Fe³⁺, Cu²⁺) | Highly Detrimental | Metal ions can catalytically accelerate the rate of oxidative degradation.[9] Use high-purity solvents and clean glassware to avoid metal contamination. |
Experimental Protocols
Protocol: HPLC-UV Analysis for Stability Assessment
This protocol outlines a method to quantify the degradation of this compound over time under specific stress conditions.
-
Objective: To determine the percentage of this compound remaining in a solution after exposure to stress conditions (e.g., heat, light, air).
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
HPLC-grade phosphoric acid or other suitable buffer component
-
Volumetric flasks, pipettes, and autosampler vials (amber)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Time Zero): Prepare a solution of the diamine at the desired experimental concentration. Immediately analyze this "Time Zero" sample to establish the initial concentration (100% peak area).
-
Application of Stress Conditions: Store the experimental solution under the desired stress condition(s):
-
Photostability: Expose a clear vial to a controlled light source while keeping a control sample in the dark.
-
Thermal Stability: Place the solution in a temperature-controlled oven or water bath.
-
Oxidative Stability: Bubble air through the solution or leave it open to the atmosphere.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stressed solution, dilute if necessary, and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% acid, e.g., phosphoric acid, for peak shape). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by scanning the standard).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a calibration curve from the reference standards.
-
Calculate the concentration of the diamine in each stressed sample based on its peak area and the calibration curve.
-
Express the stability as a percentage of the initial concentration: (Peak Area at Time X / Peak Area at Time Zero) * 100%.
-
-
Visualizations
Caption: Troubleshooting workflow for diagnosing stability issues.
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2000077574A1 - Stabilized phenylenediamine color developer compositions - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
Validation & Comparative
A Comparative Guide to Aromatic Diamines in Epoxy Resins: Evaluating 4,6-Dichlorobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of various aromatic diamines as curing agents for epoxy resins, with a special focus on the anticipated characteristics of 4,6-Dichlorobenzene-1,3-diamine. While direct experimental data for this compound is limited in publicly available literature, this report extrapolates its potential performance based on comprehensive studies of structurally similar chlorinated and non-chlorinated aromatic diamines. The primary data for comparison is drawn from a systematic study of diamines with a diphenylmethane backbone, offering valuable insights into structure-property relationships.
Introduction to Aromatic Diamines in Epoxy Resins
Aromatic diamines are a critical class of curing agents for epoxy resins, prized for their ability to impart exceptional thermal stability, mechanical strength, and chemical resistance to the cured thermoset.[1][2] The rigid aromatic structures and the formation of a dense cross-linked network contribute to these desirable properties.[3] The specific chemical structure of the aromatic diamine, including the nature and position of substituent groups, plays a pivotal role in determining the final performance characteristics of the epoxy system.[4]
This guide will focus on comparing this compound to other commonly used aromatic diamines, such as 4,4'-methylenedianiline (MDA), 4,4'-methylenebis(2-ethylaniline) (MOEA), 4,4'-methylenebis(2-chloroaniline) (MOCA), and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA).
Performance Comparison of Aromatic Diamine Curing Agents
The performance of an epoxy resin is significantly influenced by the choice of the aromatic diamine curing agent. Key performance indicators include thermal properties (Glass Transition Temperature, Tg), and mechanical properties (flexural and tensile strength). The following tables summarize the quantitative data from a comparative study of different aromatic diamines.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter indicating the upper service temperature of the cured epoxy. A higher Tg generally signifies a more rigid and thermally stable network.
| Curing Agent | Chemical Structure | Glass Transition Temperature (Tg) (°C) |
| 4,4'-methylenedianiline (MDA) | C13H14N2 | 213[1][4] |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | C13H12Cl2N2 | 190[1][4] |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | C21H28Cl2N2 | 183[1][4] |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | C17H22N2 | 172[1][4] |
| This compound (Expected) | C6H6Cl2N2 | High (estimated) |
Note: Direct experimental data for this compound was not available in the reviewed literature. The expected performance is an estimation based on structure-property relationships.
Mechanical Properties
The mechanical strength of the cured epoxy is crucial for structural applications. Flexural strength measures the material's ability to resist bending forces, while tensile strength indicates its resistance to being pulled apart.
| Curing Agent | Flexural Strength (MPa) | Tensile Strength (MPa) |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 165[1][4] | 100[4] |
| 4,4'-methylenedianiline (MDA) | 158[1][4] | Not Reported |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 148[1][4] | Not Reported |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | 136[1][4] | Not Reported |
| This compound (Expected) | High (estimated) | High (estimated) |
Note: Direct experimental data for this compound was not available in the reviewed literature. The expected performance is an estimation based on structure-property relationships.
Structure-Property Relationship and Expected Performance of this compound
The presence of chlorine atoms on the aromatic ring of the diamine curing agent has a pronounced effect on the properties of the cured epoxy resin. The polar chlorine substituents strengthen intermolecular interactions, which can enhance mechanical performance.[1][4] This is evident in the higher flexural and tensile strength of MOCA compared to the non-chlorinated MDA and the ethyl-substituted MOEA.[4]
However, the introduction of substituent groups like chlorine or ethyl can also reduce the glass transition temperature (Tg) compared to the unsubstituted parent diamine (MDA).[1][4] This is likely due to the disruption of the polymer chain packing and an increase in free volume. Despite this, chlorinated diamines still demonstrate superior thermal performance compared to those with ethyl groups.[4]
Based on these established structure-property relationships, we can anticipate the performance of This compound :
-
High Mechanical Strength: The two chlorine atoms on the benzene ring are expected to enhance intermolecular forces, leading to high flexural and tensile strength, likely comparable to or exceeding that of MOCA.
-
High Thermal Stability: While the Tg might be slightly lower than that of an unsubstituted diamine, the presence of chlorine atoms is expected to result in good overall thermal stability.
-
Reactivity: The electron-withdrawing nature of the chlorine atoms can decrease the reactivity of the amine groups, potentially requiring higher curing temperatures or longer curing times compared to non-chlorinated diamines.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Sample Preparation
A stoichiometric amount of the aromatic diamine curing agent is thoroughly mixed with the epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA type). The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles. The degassed mixture is poured into pre-heated molds and cured using a specific temperature profile (e.g., 2 hours at 150°C followed by 2 hours at 180°C).
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the cured epoxy resin.
-
Methodology: A small sample (typically 5-10 mg) of the cured epoxy is placed in an aluminum pan. The sample is then heated in a DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The Tg is identified as a step-change in the heat flow curve.
Mechanical Testing: Flexural and Tensile Strength
-
Purpose: To evaluate the mechanical performance of the cured epoxy resin.
-
Methodology:
-
Flexural Strength (Three-Point Bending Test): A rectangular specimen of the cured epoxy is placed on two supports. A load is applied to the center of the specimen until it fractures. The flexural strength is calculated from the load at fracture, the span between the supports, and the dimensions of the specimen.
-
Tensile Strength: A dog-bone shaped specimen of the cured epoxy is clamped into a universal testing machine. The specimen is then pulled apart at a constant rate until it fractures. The tensile strength is the maximum stress the material can withstand before breaking.
-
Chemical Resistance Testing
-
Purpose: To assess the ability of the cured epoxy to withstand exposure to various chemicals.
-
Methodology: Cured epoxy samples are immersed in different chemical agents (e.g., acids, bases, solvents) for a specified period (e.g., 7 days) at a controlled temperature. The percentage weight change of the samples is measured over time. Visual inspection for any signs of degradation, such as swelling, cracking, or discoloration, is also performed.
Visualizations
Chemical Structures of Aromatic Diamines
Caption: Chemical structures of the compared aromatic diamines.
Epoxy Curing Reaction Signaling Pathway
Caption: Simplified reaction pathway of epoxy curing with an aromatic diamine.
Experimental Workflow for Performance Evaluation
Caption: General experimental workflow for evaluating epoxy-diamine systems.
References
Unraveling the Impact of Isomerism: A Comparative Guide to Polyimides from Dichlorobenzene Diamines
A comprehensive analysis of polyimides synthesized from ortho-, meta-, and para-isomers of dichlorobenzene diamine reveals significant variations in their thermal, mechanical, and solubility properties. The isomeric position of the chlorine atoms on the diamine monomer fundamentally influences the polymer chain's geometry, packing efficiency, and intermolecular interactions, leading to distinct material characteristics crucial for advanced applications in research and development.
This guide provides a comparative overview of the key performance properties of polyimides derived from 2,3-dichlorodianiline (ortho-), 3,5-dichlorodianiline (meta-), and 3,4-dichlorodianiline (para-). The data presented is synthesized from studies on chlorinated aromatic diamines, offering valuable insights for material scientists and drug development professionals in selecting the appropriate polyimide for their specific needs.
Isomeric Influence on Polyimide Properties: A Visual Representation
The isomeric substitution on the dichlorobenzene diamine monomer dictates the final polymer's architecture and, consequently, its macroscopic properties. The following diagram illustrates the relationship between the monomer structure and the resulting polyimide characteristics.
Caption: Relationship between dichlorobenzene diamine isomer structure and polyimide properties.
Comparative Performance Data
The following table summarizes the key quantitative data for polyimides synthesized from the isomeric dichlorobenzene diamines. The properties of polyimides are significantly influenced by the structure of both the diamine and the dianhydride monomers.[1] The introduction of chlorine atoms can affect properties like solubility and refractive index.[2][3]
| Property | Polyimide from ortho-Dichlorobenzene Diamine | Polyimide from meta-Dichlorobenzene Diamine | Polyimide from para-Dichlorobenzene Diamine |
| Glass Transition Temperature (Tg) | Lower | Moderate | Higher |
| Thermal Decomposition Temperature (Td) | Lower | Moderate | Higher |
| Tensile Strength | Lower | Moderate | Higher |
| Young's Modulus | Lower | Moderate | Higher |
| Solubility | High | Moderate | Low |
Experimental Protocols
The synthesis and characterization of these polyimides generally follow established procedures in polymer chemistry.
Synthesis of Poly(amic acid) and Polyimide Film Preparation
The synthesis of polyimides is typically a two-step process.[1] First, a poly(amic acid) precursor is synthesized, which is then converted to the final polyimide through a cyclization reaction.
-
Poly(amic acid) Synthesis: An aromatic diamine (e.g., 2,3-dichlorodianiline) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a nitrogen inlet and a mechanical stirrer. An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA or 3,3′,4,4′-biphenyltetracarboxylic dianhydride - BPDA) is then added to the solution in portions. The reaction is typically stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
Polyimide Film Formation: The resulting poly(amic acid) solution is cast onto a glass substrate. The cast film is then subjected to a thermal imidization process, which involves heating the film in a vacuum oven at progressively higher temperatures, for example, 100 °C, 200 °C, and 300 °C, for one hour at each temperature. This process removes the solvent and induces cyclization of the amic acid groups to form the imide rings, resulting in a solid polyimide film.
Characterization Methods
-
Thermal Properties:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC).
-
Thermal Decomposition Temperature (Td): Measured by Thermogravimetric Analysis (TGA), typically as the temperature at which 5% weight loss occurs.
-
-
Mechanical Properties:
-
Tensile Strength, Young's Modulus, and Elongation at Break: Measured using a universal testing machine on thin film samples.
-
-
Solubility:
-
Qualitatively assessed by dissolving a small amount of the polyimide powder in various organic solvents at room temperature.
-
Discussion of Structure-Property Relationships
The observed differences in the properties of the isomeric polyimides can be attributed to the following factors:
-
Ortho-substituted diamine (2,3-DCA): The presence of chlorine atoms in the ortho position relative to the amino groups introduces significant steric hindrance. This forces a kinked and non-coplanar conformation in the resulting polyimide chain, which disrupts chain packing and reduces intermolecular forces. Consequently, polyimides derived from ortho-isomers generally exhibit higher solubility but lower thermal stability and mechanical strength.[3][4]
-
Meta-substituted diamine (3,5-DCA): The meta-substitution pattern leads to a more irregular and less linear polymer backbone compared to the para-isomer. This intermediate level of chain packing results in a balance of properties, with moderate thermal stability, mechanical strength, and solubility.
-
Para-substituted diamine (3,4-DCA): The para-arrangement of the functional groups allows for a more linear and rigid polymer chain. This facilitates efficient chain packing and strong intermolecular interactions, leading to polyimides with high thermal stability, excellent mechanical properties, but poor solubility.[2]
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 4. researchgate.net [researchgate.net]
The Impact of Chlorine Substitution on Aromatic Diamine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine substituent onto an aromatic diamine backbone is a critical consideration in the synthesis of polymers and active pharmaceutical ingredients. This guide provides a comparative analysis of the reactivity of chlorinated versus non-chlorinated aromatic diamines, supported by established chemical principles and representative experimental data. Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing molecules with desired properties.
Executive Summary
Chlorine substitution on an aromatic ring significantly influences the reactivity of aromatic diamines. The strong electron-withdrawing inductive effect of the chlorine atom deactivates the aromatic ring and reduces the nucleophilicity of the amino groups. This decreased reactivity is reflected in slower reaction rates for processes such as acylation and a lower basicity (pKa) of the diamine. This guide will delve into these effects using a direct comparison between a common non-chlorinated aromatic diamine, 4,4'-diaminodiphenylmethane (MDA), and its chlorinated counterpart, 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA).
Reactivity Comparison: Chlorinated vs. Non-Chlorinated Aromatic Diamines
The presence of chlorine atoms ortho to the amino groups in MOCA drastically alters its electronic properties compared to MDA. The electron-withdrawing nature of chlorine reduces the electron density on the nitrogen atoms of the amino groups, thereby decreasing their nucleophilicity and basicity.
Quantitative Data Summary
The following table summarizes the expected quantitative differences in reactivity between a non-chlorinated and a chlorinated aromatic diamine, using the acylation reaction with an acid chloride as a representative example.
| Parameter | Non-Chlorinated Aromatic Diamine (e.g., MDA) | Chlorinated Aromatic Diamine (e.g., MOCA) | Impact of Chlorine Substitution |
| pKa (in water) | ~4.5 - 5.0 | ~3.0 - 3.5 | Decrease in basicity |
| Second-Order Rate Constant (k) for Acylation (L·mol⁻¹·s⁻¹) | Higher (e.g., ~10⁻¹ - 10⁰) | Lower (e.g., ~10⁻³ - 10⁻²) | Slower reaction rate |
| Reaction Yield (%) (under identical conditions) | High | Moderate to Low | Reduced yield or requires harsher conditions |
Note: The values presented are representative and can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
To quantitatively assess the reactivity of aromatic diamines, kinetic studies of their reactions, such as acylation, are commonly performed. Below are detailed methodologies for such experiments.
Experimental Protocol: Determination of Acylation Reaction Kinetics by Titration
Objective: To determine the second-order rate constant for the reaction of an aromatic diamine with an acid chloride.
Materials:
-
Aromatic diamine (e.g., MDA or MOCA)
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide - DMAc)
-
Standardized solution of a non-reactive base (e.g., triethylamine)
-
Standardized solution of a titrant (e.g., hydrochloric acid)
-
Indicator solution (e.g., bromocresol green)
-
Quenching solution (e.g., a solution of a reactive amine like aniline in the reaction solvent)
-
Thermostated reaction vessel
-
Burette, pipettes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the aromatic diamine in the anhydrous solvent.
-
Initiation of Reaction: At time t=0, add a known concentration of the acid chloride to the diamine solution with vigorous stirring.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the quenching solution to stop the reaction. The quenching agent will react with any remaining acid chloride.
-
Titration: Titrate the unreacted quenching agent in the sample with the standardized hydrochloric acid solution using a suitable indicator.
-
Data Analysis: The concentration of the acid chloride at each time point can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting the appropriate function of concentration versus time (e.g., 1/[A] vs. t for a second-order reaction with equal initial concentrations).
Experimental Protocol: Determination of Acylation Reaction Kinetics by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of an aromatic diamine with an acid chloride by monitoring the change in absorbance over time.
Materials:
-
Aromatic diamine (e.g., MDA or MOCA)
-
Acid chloride (e.g., benzoyl chloride)
-
UV-transparent solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of the reactants and the expected product in the chosen solvent to identify a wavelength where there is a significant change in absorbance during the reaction.
-
Reaction Setup: Prepare solutions of the aromatic diamine and the acid chloride in the UV-transparent solvent of known concentrations.
-
Kinetic Run: Place the diamine solution in a quartz cuvette in the thermostated cell holder of the spectrophotometer. At time t=0, inject the acid chloride solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The change in absorbance over time is proportional to the change in concentration of the monitored species. The rate constant can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law using non-linear regression analysis.
Visualization of Concepts
Reaction Pathway
The following diagram illustrates the general mechanism for the acylation of an aromatic diamine. The reactivity of the diamine is influenced by the electron density on the nitrogen atom, which is modulated by substituents on the aromatic ring.
Caption: General mechanism for the acylation of an aromatic diamine.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for comparing the reactivity of chlorinated and non-chlorinated aromatic diamines.
Caption: Workflow for comparing aromatic diamine reactivity.
A Comparative Analysis of the Thermal Properties of Aromatic Polyamides: 4,6-Dichlorobenzene-1,3-diamine vs. m-Phenylenediamine
A detailed examination of the thermal stability and glass transition temperatures of aromatic polyamides reveals significant differences based on the diamine monomer utilized in their synthesis. Specifically, polymers derived from 4,6-Dichlorobenzene-1,3-diamine exhibit distinct thermal characteristics when compared to those synthesized with the more conventional m-phenylenediamine.
This comparison guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the thermal properties of these two classes of aromatic polyamides. The inclusion of chlorine atoms in the backbone of the polymer derived from this compound imparts notable effects on its thermal stability, a critical consideration in the development of high-performance materials.
Executive Summary of Thermal Properties
The key thermal properties, namely the glass transition temperature (Tg) and the decomposition temperature (Td), are summarized in the table below for aromatic polyamides synthesized with isophthaloyl chloride.
| Diamine Monomer | Polymer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T₁₀) |
| m-Phenylenediamine | Poly(m-phenylene isophthalamide) (PMIA) | 272-275 °C[1] | ~432 °C[1] |
| This compound | Poly(4,6-dichloro-1,3-phenylene isophthalamide) | Data not available in searched literature | Data not available in searched literature |
Note: Specific quantitative data for the thermal properties of polyamides derived from this compound was not available in the searched literature. The comparison is based on general knowledge of the effects of halogenation on polymer thermal stability.
The presence of chlorine atoms on the phenyl ring of the diamine monomer in poly(4,6-dichloro-1,3-phenylene isophthalamide) is expected to influence its thermal properties in several ways. The bulky chlorine atoms can restrict the rotational freedom of the polymer chains, potentially leading to a higher glass transition temperature (Tg) compared to the non-chlorinated analogue, poly(m-phenylene isophthalamide) (PMIA). Furthermore, the strong carbon-chlorine bonds can enhance the overall thermal stability of the polymer, likely resulting in a higher decomposition temperature.
Experimental Methodologies
The data presented for poly(m-phenylene isophthalamide) is typically obtained through standard thermal analysis techniques.
Synthesis of Poly(m-phenylene isophthalamide) (PMIA)
A common method for the synthesis of PMIA is the low-temperature solution polycondensation of m-phenylenediamine with isophthaloyl chloride.[1]
Procedure:
-
In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, m-phenylenediamine is dissolved in an anhydrous amide-type solvent, such as N,N-dimethylacetamide (DMAc).
-
The solution is cooled to 0°C.
-
Isophthaloyl chloride is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed at a low temperature for a specified period, followed by stirring at room temperature.
-
The resulting polymer is precipitated by pouring the solution into a non-solvent like water, filtered, washed, and dried.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. The analysis is typically performed by heating the polymer sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve.
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is evaluated using TGA. A small sample of the polymer is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (nitrogen or air). The temperature at which a 10% weight loss (T₁₀) occurs is a common metric for thermal decomposition.[1]
Logical Relationship of Monomer Structure to Thermal Properties
The choice of diamine monomer has a direct and predictable impact on the resulting polymer's thermal properties. The introduction of substituent groups on the aromatic ring of the diamine alters the polymer's chain rigidity, intermolecular forces, and bond strengths.
Caption: Influence of diamine structure on polymer thermal properties.
References
A Comparative Analysis of the Toxicity of Chlorinated vs. Non-Chlorinated Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of chlorinated and non-chlorinated aromatic diamines, a class of chemicals with significant industrial applications but also notable health concerns. Understanding the impact of chlorination on the toxicity of these compounds is crucial for risk assessment and the development of safer alternatives. This document summarizes key experimental data on acute toxicity, genotoxicity, and metabolism, and provides detailed protocols for relevant assays.
Key Findings
Chlorination appears to significantly influence the toxicity of aromatic diamines. While data for direct, side-by-side comparisons are limited, existing evidence suggests that chlorinated aromatic diamines can exhibit higher mutagenic potential. For instance, 3,3'-dichlorobenzidine, a chlorinated analog of benzidine, has been shown to be more potently activated to a mutagen in the Ames test.[1] Acute toxicity, as indicated by LD50 values, also varies with the chemical structure, though a simple trend related to chlorination is not readily apparent from the available data.
Both chlorinated and non-chlorinated aromatic diamines are known to be pro-carcinogens, requiring metabolic activation to exert their toxic effects. This process, primarily occurring in the liver, leads to the formation of reactive intermediates that can bind to DNA, forming adducts and leading to mutations and potentially cancer.
Data Presentation
Acute Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for selected chlorinated and non-chlorinated aromatic diamines. LD50 is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity.
| Compound | Chemical Structure | Chlorination Status | Species | Route of Administration | LD50 (mg/kg) |
| Benzidine | C₁₂H₁₂N₂ | Non-Chlorinated | Rat | Oral | 309[2] |
| 3,3'-Dichlorobenzidine | C₁₂H₁₀Cl₂N₂ | Chlorinated | Rat | Oral | 7070 (free base)[3] |
| Rat | Oral | 3820 (dihydrochloride salt)[3] | |||
| Mouse | Oral | 676 (male), 488 (female) | |||
| 2,4-Diaminotoluene | C₇H₁₀N₂ | Non-Chlorinated | Rat | Oral | 812 |
Note: Direct comparison of LD50 values should be made with caution due to potential variations in experimental conditions.
Genotoxicity Data
A comparative study on the metabolic activation of benzidine and 3,3'-dichlorobenzidine to mutagens using the Ames test with Salmonella typhimurium TA98 revealed that 3,3'-dichlorobenzidine was the most activated of the benzidines tested.[1] Its activation was enhanced by pretreatment with cytochrome P-450 inducers.[1]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of experimental findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (chlorinated or non-chlorinated aromatic diamine) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in the histidine-requiring Salmonella strains, allowing them to grow on a histidine-free medium.
Protocol:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare a rat liver S9 fraction to mimic mammalian metabolism, as many aromatic amines are pro-mutagens and require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or a buffer for experiments without metabolic activation).
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Principle: The assay quantifies the frequency of micronuclei in cultured cells following exposure to a test substance, indicating its potential to cause chromosomal aberrations.
Protocol:
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Treatment: Expose the cells to at least three concentrations of the test compound, with and without metabolic activation (S9), for a defined period.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
The toxicity of aromatic diamines is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules, leading to the activation of various stress-response pathways.
Metabolic Activation of Aromatic Diamines
The primary pathway for the metabolic activation of aromatic amines involves N-oxidation, a reaction catalyzed by cytochrome P450 enzymes in the liver. This initial step is crucial for the formation of highly reactive electrophilic intermediates that can damage cellular components.
Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the toxicity of aromatic diamines involves a tiered approach, starting with in vitro assays to determine cytotoxicity and genotoxicity, followed by more complex analyses of cellular mechanisms.
p53-Mediated Cellular Stress Response
DNA damage induced by aromatic diamine-DNA adducts can trigger the p53 signaling pathway, a critical tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe.
References
performance of PBO fibers from 4,6-Dichlorobenzene-1,3-diamine and 3,3'-dihydroxybenzidine
A Comparative Guide to High-Performance Benzobisoxazole and Related Polymer Fibers
Overview of Compared High-Performance Fibers
This guide compares the following three high-performance polymer fibers, selected for their structural relevance to the initial request and their well-documented performance characteristics:
-
PBO (Poly(p-phenylene-2,6-benzobisoxazole)) : A commercially available high-performance fiber known for its exceptional tensile strength and thermal stability. It is typically synthesized from 4,6-diamino-1,3-benzenediol and terephthalic acid.
-
PBOH (Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole]) : A functionalized variant of PBO that incorporates hydroxyl groups onto the polymer backbone. This modification is intended to enhance compressive strength through increased intermolecular interactions. It is synthesized from 2,5-dihydroxyterephthalic acid (DHTA) and 4,6-diamino-1,3-benzenediol.
-
PIPD-DAB (Poly{2,6-diimidazo[4,5-b:4′5′-e] pyridinylene-1,4(2,5-dihydroxy) phenylene}-co-3,3'-diaminobenzidine) : A copolymer that incorporates 3,3'-diaminobenzidine into the PIPD (also known as M5) fiber structure. PIPD itself is a high-performance fiber with exceptional compressive strength. The inclusion of a flexible comonomer is explored to enhance other mechanical properties.
Comparative Performance Data
The following tables summarize the key mechanical and thermal properties of the compared fibers based on available experimental data.
Table 1: Mechanical Properties of High-Performance Fibers
| Property | PBO (Standard) | PBOH | PIPD | PIPD-DAB (2%) |
| Tensile Strength (GPa) | up to 5.8[1] | 3.1[2] | 3.9[3] | 4.2[3] |
| Tensile Modulus (GPa) | up to 270[1] | - | 287[3] | 318[3] |
| Compressive Strength (MPa) | ~300 | 331[2] | up to 1700 | - |
| Elongation at Break (%) | 2.5 - 3.5[1] | - | - | - |
Table 2: Thermal Properties of High-Performance Fibers
| Property | PBO (Standard) | PBOH | PIPD-DAB |
| Decomposition Temp. (°C) | ~650[1] | >477 (750K)[2] | Enhanced by 35°C vs PIPD[2] |
| Limiting Oxygen Index (%) | 68[1] | - | - |
Experimental Protocols
Synthesis of PBOH Fibers
The synthesis of PBOH involves the polycondensation of 2,5-dihydroxyterephthalic acid (DHTA) and 4,6-diamino-1,3-benzenediol in poly(phosphoric acid) (PPA).[2]
Materials:
-
2,5-dihydroxyterephthalic acid (DHTA)
-
4,6-diamino-1,3-benzenediol
-
Poly(phosphoric acid) (PPA)
-
P2O5
Procedure:
-
4,6-diamino-1,3-benzenediol and DHTA are added to a degassed PPA solution in a glass reaction vessel under a nitrogen atmosphere.
-
Dehydrochlorination is carried out at 100–110 °C under vacuum.
-
The reaction vessel is cooled to about 90 °C.
-
Fresh P2O5 is added, and the mixture is stirred for 60 minutes.
-
The reaction temperature is raised incrementally: 130 °C for 5–6 hours, then 150 °C for 6–7 hours, and finally to 190 °C for 3–4 hours.
-
The resulting highly viscous PBOH/PPA dope is spun into fibers using a dry-jet wet-spinning technique.
-
The fibers are purified by extracting the PPA with water for 72 hours.
-
The polymer fiber is dried at 60 °C in a vacuum oven.[4]
Synthesis of PIPD-DAB Fibers
The PIPD-DAB polymer is prepared by the condensation polymerization of 2,3,5,6-tetra-aminopyridine (TAP), 2,5-dihydroxyterephthalic acid (DHTA), and 3,3'-diaminobenzidine (DAB) as a comonomer in polyphosphoric acid (PPA).[2][3]
General Procedure Outline:
-
Monomers (TAP, DHTA, and DAB) are polymerized in a PPA medium.
-
The polymerization is typically carried out under an inert atmosphere with staged heating to achieve a high molecular weight polymer solution.
-
The resulting polymer dope is extruded through a spinneret into a coagulation bath (e.g., water) to form fibers.
-
The as-spun fibers are washed, dried, and may be subjected to a heat-treatment process under tension to improve mechanical properties.
Visualized Synthesis and Experimental Workflows
Caption: Synthesis workflow for standard PBO fiber.
Caption: Synthesis workflow for PBOH fiber.
Caption: Synthesis workflow for PIPD-DAB copolymer fiber.
Discussion and Conclusion
The comparison of PBO, PBOH, and PIPD-DAB fibers highlights the significant impact of monomer selection on the final properties of high-performance fibers.
-
Standard PBO stands out for its superior tensile strength and thermal stability, making it a benchmark material in this class.
-
The introduction of hydroxyl groups in PBOH leads to a slight improvement in compressive strength, likely due to enhanced intermolecular hydrogen bonding. However, this comes at the cost of a reduction in tensile strength compared to standard PBO.[2]
-
The PIPD-DAB copolymer demonstrates that the incorporation of a comonomer like 3,3'-diaminobenzidine can effectively enhance both the tensile strength and modulus of the parent PIPD fiber.[3] This suggests that copolymerization is a viable strategy for fine-tuning the mechanical properties of rigid-rod polymers.
For researchers and scientists, the choice of monomers should be guided by the desired balance of properties for a specific application. While the initially proposed monomer combination of 4,6-Dichlorobenzene-1,3-diamine and 3,3'-dihydroxybenzidine remains an unexplored area based on available literature, the data from these related polymers provide a strong foundation for predicting the potential performance of novel PBO-type fibers. Future research in this area could focus on synthesizing and characterizing fibers from new monomer combinations to further expand the performance envelope of this remarkable class of materials.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. An Investigation of the High Performance of a Novel Type of Benzobisoxazole Fiber Based on 3,3-Diaminobenzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Investigation of the High Performance of a Novel Type of Benzobisoxazole Fiber Based on 3,3-Diaminobenzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of epoxy curing with different dichlorinated diamines
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resins for specific high-performance applications. This guide provides an objective comparison of epoxy resins cured with different dichlorinated diamines, supported by experimental data, to aid in this critical decision-making process.
The inclusion of chlorine atoms in the backbone of aromatic diamine curing agents significantly influences the curing behavior and the final thermomechanical properties of the epoxy network. This guide focuses on a comparative study of epoxy resins cured with two prominent dichlorinated diamines: 4,4'-methylenebis(2-chloroaniline) (MOCA) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). For a comprehensive understanding, their performance is also compared against a non-chlorinated analogue, 4,4'-methylenedianiline (MDA).
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of a high-performance trifunctional epoxy resin (AFG-90MH) cured with MOCA, MCDEA, and MDA. This data facilitates a direct comparison of their effects on the final properties of the cured epoxy system.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temperature (Tg) (°C) |
| MDA (non-chlorinated) | 213[1] |
| MOCA | 190[1] |
| MCDEA | 183[1] |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Flexural Strength (MPa) | Tensile Strength (MPa) |
| MDA (non-chlorinated) | 158[1] | Not Reported |
| MOCA | 165[1] | 100[1] |
| MCDEA | 148[1] | 49.5[2] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and reproducibility. The key experimental protocols are detailed below.
Sample Preparation
A trifunctional epoxy resin, 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH), was used as the base resin.[1] The aromatic diamine curing agents (MDA, MOCA, or MCDEA) were mixed with the epoxy resin in stoichiometric amounts.[1] The mixture was then cured using a specific temperature profile to ensure complete crosslinking. For instance, a Bisphenol A epoxy resin cured with MCDEA followed a cure cycle of 4 hours at 130°C, 4 hours at 160°C, and 4 hours at 190°C.[2]
Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) of the cured epoxy resins was determined using Differential Scanning Calorimetry (DSC), following the principles outlined in ASTM D3418 .[3]
-
Instrument: Differential Scanning Calorimeter.
-
Sample Size: 5-10 mg of the cured epoxy resin was sealed in an aluminum pan.[4]
-
Procedure: The sample is subjected to a controlled temperature program, typically involving a heating ramp. The heat flow to the sample is monitored relative to a reference pan. The Tg is identified as a step change in the heat flow curve, indicating the transition from a glassy to a rubbery state.[3][5]
Mechanical Testing: Flexural and Tensile Properties
The mechanical properties of the cured epoxy resins were evaluated according to the following ASTM standards:
-
Flexural Strength (ASTM D790): This test determines the material's ability to resist bending forces.[1][6]
-
Specimen: A rectangular bar of the cured epoxy resin with specific dimensions (e.g., 3.2 mm x 12.7 mm x 127 mm) is used.[7]
-
Procedure: The specimen is placed on two supports and a load is applied to the center at a constant rate until the specimen breaks or reaches a specified strain.[7][8] The flexural strength is the maximum stress the material can withstand before yielding.[9]
-
-
Tensile Strength (ASTM D638): This test measures the force required to pull the material apart.[1][10]
-
Specimen: A standard dumbbell-shaped specimen of the cured epoxy resin is used.[10][11]
-
Procedure: The specimen is placed in the grips of a universal testing machine and pulled at a constant speed until it fractures.[12] The tensile strength is the maximum stress the material can endure before breaking.[12]
-
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures of the curing agents, the epoxy curing reaction, and the experimental workflow.
References
- 1. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 2. zwickroell.com [zwickroell.com]
- 3. atslab.com [atslab.com]
- 4. benchchem.com [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. zwickroell.com [zwickroell.com]
- 7. boundengineering.com [boundengineering.com]
- 8. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 9. Flexural Strength Testing of Plastics [matweb.com]
- 10. store.astm.org [store.astm.org]
- 11. industrialphysics.com [industrialphysics.com]
- 12. victortestingmachine.com [victortestingmachine.com]
The Influence of Diamine Isomer Structure on Polymer Glass Transition Temperature: A Comparative Guide
The isomeric structure of diamine monomers is a critical determinant of the thermal properties of high-performance polymers, most notably the glass transition temperature (Tg). The spatial arrangement of amine functional groups (ortho-, meta-, and para-substitution) on the aromatic ring directly influences the geometry, flexibility, and packing efficiency of the resulting polymer chains. This guide provides a comparative analysis of how diamine isomerism affects polymer Tg, supported by experimental data and detailed methodologies.
The Structural Basis of Glass Transition Temperature Variation
The glass transition temperature is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is fundamentally linked to the onset of segmental motion of the polymer chains. The structural characteristics of the diamine isomers play a pivotal role in dictating the ease of this motion:
-
para-Isomers: Diamines with a para-substitution pattern lead to the formation of linear, rigid, and rod-like polymer chains. This linearity promotes efficient chain packing and strong intermolecular interactions, which restrict segmental motion. Consequently, a higher thermal energy is required to induce the glass transition, resulting in a higher Tg.[1][2][3]
-
meta-Isomers: The introduction of meta-substituted diamines results in kinked or bent polymer backbones.[3] This irregular structure hinders close chain packing, leading to an increase in free volume and weaker intermolecular forces. As a result, the energy barrier for segmental motion is lower, and the polymer exhibits a lower Tg compared to its para-isomer counterpart.[1][2]
-
ortho-Isomers and Asymmetric Structures: Similar to meta-isomers, ortho-substituted and other asymmetric diamines introduce nonlinearity into the polymer chain.[4][5] This disruption of symmetry and linearity further inhibits efficient packing, generally leading to lower glass transition temperatures.[4][5]
The following diagram illustrates the relationship between the diamine isomer structure, the resulting polymer chain conformation, and its effect on the glass transition temperature.
References
- 1. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
A Comparative Guide to Purity Assessment of 4,6-Dichlorobenzene-1,3-diamine by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for assessing the purity of 4,6-Dichlorobenzene-1,3-diamine. The information presented is supported by illustrative experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in the synthesis of various specialty polymers and pharmaceutical intermediates. The purity of this diamine is of paramount importance as impurities can significantly impact the yield, quality, and safety of the final products. Therefore, robust and accurate analytical methods are essential for its quality control.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed for the purity determination of highly pure, crystalline organic compounds. This guide will delve into the principles of DSC for purity analysis and compare its performance against established methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Diazotization Titration.
Principle of Purity Determination by DSC
The determination of purity by DSC is based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. For a highly pure crystalline solid, the melting endotherm recorded by DSC will be sharp and narrow. As the impurity level increases, the melting point decreases, and the melting peak broadens. By analyzing the shape of the melting peak, the mole fraction of impurities can be calculated. This method is absolute and does not require a reference standard for the impurities.
Comparison of Analytical Techniques for Purity Assessment
The following sections provide a detailed comparison of DSC with HPLC, GC-MS, and Diazotization Titration for the purity analysis of this compound.
Data Presentation: Quantitative Purity Analysis
| Analytical Technique | Hypothetical Purity of Batch A (%) | Hypothetical Purity of Batch B (%) | Key Advantages | Key Limitations |
| Differential Scanning Calorimetry (DSC) | 99.85 ± 0.05 | 99.50 ± 0.08 | Absolute method, no impurity standards needed, sensitive to eutectic impurities. | Only applicable to crystalline, thermally stable compounds with high purity (>98.5 mol%). |
| High-Performance Liquid Chromatography (HPLC) | 99.82 ± 0.10 | 99.45 ± 0.12 | High sensitivity and resolution for a wide range of impurities, well-established method. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.80 ± 0.15 | 99.48 ± 0.18 | Excellent for volatile impurities, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| Diazotization Titration | 99.7 ± 0.2 | 99.3 ± 0.2 | Cost-effective and simple for quantifying primary aromatic amines. | Not specific for the target analyte if other primary aromatic amines are present as impurities. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the absolute purity of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan. An empty, hermetically sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate of 1-2°C/min through its melting range.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the Van't Hoff equation.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify impurities in this compound.
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Prepare a standard solution of this compound of a known high purity. Prepare solutions of any known potential impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to the UV absorbance maximum of this compound.
-
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A programmed ramp to separate the components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range to detect the parent compound and potential impurities.
-
-
Inject the sample solution into the GC-MS.
-
Identify impurities by their retention times and mass spectra, comparing them to spectral libraries.
Diazotization Titration
Objective: To determine the total primary aromatic amine content.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Titrate the solution with a standardized solution of sodium nitrite.
-
The endpoint is detected potentiometrically or using an external indicator like starch-iodide paper.
-
The purity is calculated based on the stoichiometry of the diazotization reaction.
Visualizations
Caption: Experimental workflows for purity analysis.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
DSC is an excellent, absolute method for the quality control of highly pure, crystalline batches, providing a rapid and accurate assessment of total eutectic impurities without the need for impurity standards.
-
HPLC is a versatile and highly sensitive technique suitable for identifying and quantifying a broad range of both known and unknown impurities, making it ideal for method development and in-depth impurity profiling.
-
GC-MS is the preferred method for detecting and identifying volatile impurities that may be present from the synthesis process.
-
Diazotization Titration offers a simple and cost-effective way to determine the total primary aromatic amine content but lacks the specificity to distinguish between the main component and other amine impurities.
For comprehensive quality control, a combination of these techniques is often employed. DSC can be used for routine batch release of high-purity material, while chromatographic methods like HPLC and GC-MS are invaluable for impurity profiling during process development and for investigating out-of-specification results.
A Comparative Guide to the Validation of HPLC Methods for Aromatic Diamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of aromatic diamines is critical across various scientific disciplines, from pharmaceutical development to environmental monitoring, due to their potential toxicity and use as precursors in many chemical syntheses. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this analysis. This guide provides an objective comparison of various validated HPLC methods and alternative techniques for the analysis of aromatic diamines, supported by experimental data to aid in method selection and validation.
Comparison of Analytical Techniques
The choice of analytical method for aromatic diamines is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection is widely used, other techniques such as HPLC with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) offer distinct advantages.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.999 | >0.99 |
| Accuracy (% Recovery) | 89 - 100% | 75 - 114% | Typically 80 - 120% |
| Precision (%RSD) | < 5% | < 15.9% (inter-day) | < 15% |
| Limit of Detection (LOD) | Analyte dependent, can be in the µg/L range | 0.025 - 0.20 ng/mL | Analyte dependent, can be in the µg/L range |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | 0.05 - 0.13 mg/kg | Analyte dependent, can be in the µg/L range |
| Table 1: General performance comparison of analytical methods for aromatic amine quantification.[1] |
Validated HPLC Methods for Specific Aromatic Diamines
The following tables summarize validated HPLC methods for the analysis of common aromatic diamines, providing key chromatographic conditions and performance data.
4,4'-Methylenedianiline (MDA)
| Parameter | Method 1: RP-HPLC-Electrochemical Detection | Method 2: HPLC-UV |
| Column | C18 | C18 |
| Mobile Phase | Not specified | 0.1 N sodium acetate in 30% acetonitrile/70% water |
| Detection | Electrochemical (0.8 V) | UV |
| LOD | 2.5 µg/L[2] | 8.1 ng/sample (equivalent to 81 ng/m³ for a 100-L air sample)[3] |
| Precision (%RSD) | 8.9% (Run-to-run)[2] | Not specified |
| Recovery | Not specified | >79% after 15-day storage[3] |
| Table 2: Comparison of validated HPLC methods for 4,4'-Methylenedianiline analysis. |
Phenylenediamine Isomers (o-, m-, p-)
| Parameter | Method 1: Mixed-Mode HPLC-UV | Method 2: RP-HPLC-UV |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Phenomenex C18 (4.6 x 100 mm, 5µm) |
| Mobile Phase | 40% Acetonitrile, 0.1% H₂SO₄ in Water | 70% Methanol, 30% Water |
| Detection | UV at 200 nm | UV at 242 nm |
| LOD | 10 ppb (for o-, m-, p-phenylenediamine)[4] | 10 µg (for p-phenylenediamine)[5] |
| Linearity Range | Not specified | 5-28 µg/mL (for p-phenylenediamine)[6] |
| Flow Rate | 1.0 mL/min[4] | 0.55 mL/min[6] |
| Table 3: Comparison of validated HPLC methods for Phenylenediamine isomer analysis. |
Experimental Workflow and Protocols
A systematic approach to method validation is crucial to ensure the reliability of analytical data. The following diagram illustrates a general workflow for the validation of an HPLC method for aromatic diamine analysis.
Caption: General workflow for HPLC method validation.
Key Experimental Protocols
1. Sample Preparation (General Protocol for Biological Matrices):
-
Hydrolysis: For conjugated amines, acid or alkaline hydrolysis is often required. For example, urine samples can be acidified and heated to liberate free amines.[7]
-
Extraction: Solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) are common techniques to isolate and concentrate aromatic diamines from the sample matrix.[2]
-
Derivatization: To improve chromatographic properties and detector response, especially for GC-MS analysis, derivatization with reagents like heptafluorobutyric anhydride (HFBA) may be necessary.[3]
2. HPLC Method for p-Phenylenediamine (RP-HPLC-UV):
-
Column: Phenomenex C18 (100 mm x 4.6 mm, 5µm).[6]
-
Mobile Phase: An isocratic mobile phase of Methanol and HPLC grade water in a 70:30 ratio.[6]
-
Flow Rate: 0.55 mL/min.[6]
-
Detection: UV detection at a wavelength of 242 nm.[6]
-
Run Time: 7 minutes.[6]
3. Ion-Pair RP-HPLC for Aromatic Amine Isomers:
-
Column: C18 polaris (250 mm × 4.6 mm ID, 5 µm).
-
Mobile Phase: A mixture of 20 mM phosphate buffer at pH 2.5, containing 5 mM 1-hexanesulfonic acid sodium salt, and methanol (65:35).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable aromatic amines. It often requires a derivatization step to improve the volatility and chromatographic behavior of the polar amine groups.[8] GC-MS offers high selectivity and sensitivity, with detection limits comparable to or lower than HPLC-UV methods.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the gold standard for trace-level quantification of aromatic diamines due to its exceptional sensitivity and selectivity.[1] This technique can often analyze underivatized amines, simplifying sample preparation.[10] LC-MS/MS methods can achieve very low limits of detection, often in the sub-ng/mL range, making them suitable for demanding applications such as biomonitoring and food safety analysis.[10][11] The linear ranges for LC-MS/MS methods are typically wide, with correlation coefficients often exceeding 0.999.[12][13]
Conclusion
The selection of an appropriate analytical method for aromatic diamines depends on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC-UV provides a robust and widely accessible method for many applications, the superior sensitivity and specificity of LC-MS/MS make it the preferred choice for trace-level analysis and complex matrices. GC-MS remains a valuable alternative, particularly when high chromatographic resolution of isomers is required. Regardless of the chosen technique, rigorous method validation according to established guidelines is paramount to ensure the generation of accurate and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Reactivity of 4,6-Dichlorobenzene-1,3-diamine in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reactivity of 4,6-dichlorobenzene-1,3-diamine in copolymerization reactions, particularly in the synthesis of polyamides and other high-performance polymers. Due to the absence of specific published reactivity ratios for this monomer, this document outlines its anticipated reactivity based on established principles of polymer chemistry and provides detailed experimental protocols for the determination of these crucial parameters.
Introduction to Monomer Reactivity in Copolymerization
The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the composition and microstructure of the resulting polymer. This, in turn, influences the polymer's physical, chemical, and mechanical properties. In the context of aromatic diamines used in polycondensation reactions, reactivity is largely governed by the nucleophilicity of the amine groups. This is influenced by the electronic effects of substituents on the aromatic ring. The basicity of the diamine, often quantified by its pKa value, serves as a strong indicator of its reactivity.[1]
Expected Reactivity of this compound: A Comparative Analysis
This compound possesses two electron-withdrawing chlorine atoms on the aromatic ring. These substituents are expected to significantly decrease the electron density on the benzene ring and, consequently, reduce the nucleophilicity of the two amino groups. This deactivation will likely result in a lower reaction rate compared to unsubstituted or electron-donating group-substituted aromatic diamines.
The two amino groups in this compound are chemically equivalent due to the symmetrical substitution pattern. However, the electronic environment of these groups is substantially different from that of other common aromatic diamines used in polymer synthesis.
Table 1: Comparative Analysis of Aromatic Diamine Reactivity
| Monomer | Structure | Expected Relative Reactivity | Rationale |
| This compound | c1c(c(cc(c1N)Cl)N)Cl | Low | The two chlorine atoms are strong electron-withdrawing groups, which significantly reduce the nucleophilicity of the amine groups. |
| m-Phenylenediamine (MPD) | c1cc(cc(c1)N)N | High | Unsubstituted aromatic ring. The amine groups exhibit high nucleophilicity.[2][3] |
| 2,4-Diaminotoluene (TDA) | Cc1ccc(c(c1)N)N | High | The methyl group is a weak electron-donating group, which slightly increases the electron density on the ring and the nucleophilicity of the amine groups.[4] |
| 4,4'-Oxydianiline (ODA) | c1cc(ccc1N)Oc2ccc(cc2)N | Very High | The ether linkage is an electron-donating group, which enhances the nucleophilicity of the amine groups. |
Experimental Protocols for Determining Reactivity Ratios
To quantitatively assess the reactivity of this compound, its reactivity ratios in copolymerization with a comonomer (e.g., another diamine in a polycondensation with a diacid chloride, or a dianhydride) must be experimentally determined.
I. Synthesis of Copolymers via Polycondensation
A series of copolymers should be synthesized with varying initial molar ratios of this compound (M1) and a comonomer (M2). The Yamazaki-Higashi method is a suitable direct polycondensation technique.[5][6]
Yamazaki-Higashi Polycondensation Protocol:
-
Reactants: this compound (M1), a comonomer diamine (M2), an aromatic dicarboxylic acid, N-methyl-2-pyrrolidone (NMP) as the solvent, pyridine, and triphenyl phosphite (TPP) as a condensing agent.
-
Procedure:
-
In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the dicarboxylic acid, M1, and M2 in NMP.
-
Add pyridine and TPP to the solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-6 hours.
-
Precipitate the resulting polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the copolymer under vacuum.
-
-
Note: The polymerization should be stopped at low conversion (typically <15%) to ensure the monomer feed ratio remains relatively constant.[7]
II. Characterization of Copolymer Composition
The composition of the synthesized copolymers needs to be accurately determined. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common and effective method for this purpose. By integrating the signals corresponding to unique protons of each monomer unit in the copolymer, their molar ratio can be calculated.
III. Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios (r₁ and r₂) from the monomer feed ratios and the resulting copolymer compositions. The Fineman-Ross and Kelen-Tüdős methods are widely used linear graphical methods.[8][9][10]
Fineman-Ross Method:
The Mayo-Lewis equation is rearranged into a linear form:
G = H * r₁ - r₂
where: G = (F/f) - 1 H = F / f² F = molar ratio of M1 to M2 in the copolymer f = molar ratio of M1 to M2 in the feed
A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdős Method:
This method is an extension of the Fineman-Ross method that aims to provide more evenly distributed data points.
η = (r₁ + r₂/α) * ξ - r₂/α
where: η = G / (α + H) ξ = H / (α + H) α is an arbitrary constant, typically sqrt(H_min * H_max)
A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the reactivity ratios.
Conclusion
While specific experimental data for the reactivity ratios of this compound are not currently available in the public domain, a qualitative comparison based on its chemical structure suggests a lower reactivity compared to common unsubstituted or activated aromatic diamines. The electron-withdrawing nature of the chlorine substituents is the primary reason for this expected behavior. For researchers and professionals requiring quantitative data, the detailed experimental protocols provided in this guide offer a robust framework for the determination of its reactivity ratios in copolymerization reactions. Such data will be invaluable for the rational design and synthesis of novel polymers with tailored properties.
References
- 1. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Comparative Thermal Stability of Polyamides: A Focus on Derivatives of Chlorinated and Non-Chlorinated Diamines
This guide will, therefore, provide a foundational understanding of the factors influencing polyamide thermal stability, outline the standard experimental methodologies used for such assessments, and present a theoretical framework for how chlorine substitution on the diamine monomer might be expected to influence the thermal properties of the resulting polymer.
Theoretical Impact of Chlorination on Polyamide Thermal Stability
The introduction of chlorine atoms onto the aromatic rings of the diamine monomer can be hypothesized to affect the thermal stability of the resulting polyamide through several mechanisms:
-
Increased Molar Mass and Intermolecular Forces: The presence of heavier chlorine atoms increases the molar mass of the repeating unit, which can lead to stronger van der Waals forces between polymer chains, potentially increasing the glass transition temperature (Tg).
-
Altered Bond Strength: The carbon-chlorine (C-Cl) bond is a strong covalent bond. Its presence could influence the overall bond dissociation energy of the polymer backbone, potentially leading to a higher decomposition temperature (Td).
-
Flame Retardancy: Halogenated compounds are well-known flame retardants. During decomposition, they can act as radical scavengers in the gas phase, interrupting the combustion cycle and leading to increased char yield.
-
Potential for Dehydrochlorination: At elevated temperatures, the possibility of dehydrochlorination exists, which could create sites of unsaturation in the polymer backbone and potentially initiate alternative degradation pathways, possibly lowering the onset of decomposition.
A definitive understanding of these competing effects would require direct experimental comparison.
Experimental Protocols for Thermal Stability Assessment
The thermal stability of polyamides is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyamide.
Methodology (based on ASTM E1131):
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina).
-
The pan is loaded into the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) through a defined temperature range (e.g., from room temperature to 800 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
Key data points are extracted from the resulting TGA curve:
-
Onset Decomposition Temperature (Td_onset): The temperature at which significant weight loss begins.
-
T5% and T10%: The temperatures at which 5% and 10% weight loss occurs, respectively.
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative of the TGA curve (DTG curve), indicating the point of fastest degradation.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C), indicating the amount of non-volatile carbonaceous material formed.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Methodology (based on ASTM D3418):
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle. A common heating/cooling rate is 10 °C/min or 20 °C/min.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak. The Tg is typically determined from the second heating scan to erase the sample's prior thermal history.
Visualization of Experimental Workflow
The logical flow for a comparative study of polyamide thermal stability is outlined below.
Caption: Workflow for comparing polyamide thermal stability.
Conclusion
While a definitive quantitative comparison between polyamides derived from chlorinated and non-chlorinated diamines is currently hindered by a lack of specific data in the scientific literature, the theoretical framework and established experimental protocols provide a clear path for future research in this area. Such studies would be invaluable for the rational design of novel high-performance polyamides with tailored thermal properties, particularly for applications requiring enhanced flame retardancy and high-temperature stability. Researchers are encouraged to pursue this line of inquiry to fill this knowledge gap.
Safety Operating Guide
Prudent Disposal of 4,6-Dichlorobenzene-1,3-diamine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dichlorobenzene-1,3-diamine could not be located. The following disposal procedures are based on general best practices for chlorinated aromatic amines and information from SDSs of structurally similar chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and obtain the specific SDS from the chemical supplier before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealable, and chemically compatible waste container with the full chemical name: "this compound" and any associated hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Consult Institutional and Regulatory Guidelines:
-
Crucially, contact your institution's EHS department. They will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Chemical waste generators are responsible for accurately classifying the waste.[2]
-
-
Preparing for Disposal:
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.
-
For solutions, use a funnel to transfer the liquid into the designated waste container.
-
Ensure the exterior of the waste container remains free from contamination. If contamination occurs, decontaminate the exterior with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials, heat, and ignition sources.[2]
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a waste manifest or online request form.
-
The final disposal of the waste must be conducted at an approved and licensed hazardous waste disposal facility.[2]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Remove Ignition Sources: If the material is flammable or dissolved in a flammable solvent, eliminate all potential sources of ignition.[2]
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Collect and Contain: Carefully sweep or scoop the absorbed material and the spilled solid into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the publicly available literature. Quantitative disposal parameters, such as concentration limits for specific disposal routes, are typically determined by local and national regulations and should be provided by your EHS department.
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal of chemical waste is a procedural process dictated by safety and regulatory standards rather than experimental investigation.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical, emphasizing the critical step of consulting official safety and regulatory resources.
Caption: Chemical Waste Disposal Workflow.
References
Essential Safety and Operational Guide for Handling 4,6-Dichlorobenzene-1,3-diamine
This document provides immediate, essential safety and logistical information for the handling and disposal of 4,6-Dichlorobenzene-1,3-diamine in a laboratory setting. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and, where splashing is possible, a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron. For larger quantities or splash potential, a chemical-resistant suit is recommended. | Ensure gloves are tested against similar chemicals and replaced regularly.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if exposure limits are exceeded.[1][4] | Recommended Filter type: Organic gases and vapors filter, Type A, Brown, conforming to EN14387.[1] |
| Feet | Closed-toe, chemical-resistant safety footwear. | Materials should be compatible with the laboratory environment and the chemicals being handled.[3] |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation:
-
Read and understand this safety guide thoroughly before handling the chemical.
-
Ensure a chemical fume hood is operational and available for all manipulations of this compound.
-
Locate the nearest emergency shower and eyewash station.[3]
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all work with this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use spark-proof tools and equipment to prevent ignition.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.
-
-
Storage:
Emergency Procedures
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel. Prevent the spill from entering drains.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
